Vandetanib-d4
Description
Properties
CAS No. |
1215100-18-7 |
|---|---|
Molecular Formula |
C22H24BrFN4O2 |
Molecular Weight |
479.387 |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(2,2,6,6-tetradeuterio-1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine |
InChI |
InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i7D2,8D2 |
InChI Key |
UHTHHESEBZOYNR-OSEHSPPNSA-N |
SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC |
Synonyms |
N-(4-Bromo-2-fluorophenyl)-6-methoxy-7-[[1-methyl-4-(piperidinyl-d4)]methoxy]-4-quinazolinamine; 4-(4-Bromo-2-fluoroanilino)-6-methoxy-7-[[1-methyl(piperidin-4-yl)-d4]_x000B_methoxy]quinazoline; ZD 6474-d4; Zactima-d4; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Vandetanib-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib is a potent orally active inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinase.[1][2][3] Its mechanism of action involves the inhibition of tumor angiogenesis and tumor cell proliferation, making it a valuable therapeutic agent in the treatment of certain types of cancer, notably medullary thyroid cancer.[1][4]
Isotopically labeled compounds, particularly those incorporating deuterium, are indispensable tools in drug discovery and development. They serve as critical internal standards in bioanalytical assays for pharmacokinetic and metabolic studies, ensuring accuracy and precision.[5] Furthermore, the "deuterium effect" can strategically alter a drug's metabolic profile, potentially leading to improved pharmacokinetic properties.
This technical guide provides a comprehensive overview of the synthesis of Vandetanib, with a specific focus on the preparation of its deuterated analog, Vandetanib-d4. It includes detailed experimental protocols, quantitative data summaries, and visual representations of synthetic and biological pathways to aid researchers in this field.
Metabolic Profile of Vandetanib
Understanding the metabolic fate of Vandetanib is crucial for the strategic placement of isotopic labels. In vivo and in vitro studies have demonstrated that the primary sites of metabolic transformation are located on the N-methylpiperidine moiety.[6][7] The major metabolic pathways include:
-
N-demethylation: Removal of the methyl group from the piperidine nitrogen, catalyzed predominantly by CYP3A4, to form N-desmethyl-vandetanib.[5]
-
N-oxidation: Oxidation of the piperidine nitrogen to form vandetanib-N-oxide, primarily mediated by flavin-containing monooxygenases (FMO1 and FMO3).[5]
-
α-Carbonyl formation and α-hydroxylation: Oxidation at the carbon atom adjacent to the piperidine nitrogen.[6][7]
Given that N-demethylation is a major metabolic route, deuteration of the N-methyl group is a logical strategy to potentially retard this metabolic process and to create a stable, mass-shifted internal standard for bioanalytical applications. This guide will therefore focus on the synthesis of Vandetanib deuterated at the N-methyl group (this compound, where d4 signifies the likely incorporation of three deuterium atoms on the methyl group and one on the nitrogen during some synthetic routes, though typically it refers to a specific number of deuterium atoms at a designated position). For the purpose of this guide, we will focus on the trideuteromethyl group.
Synthesis of Vandetanib
An efficient, nine-step synthesis of Vandetanib has been reported, which avoids the use of harsh reagents and multiple protection/deprotection steps common in earlier routes.[6] This improved synthesis serves as the foundation for the preparation of this compound.
Synthetic Workflow for Vandetanib
References
- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Vandetanib (ZD6474), a dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Vandetanib used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physicochemical Properties of Vandetanib-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of Vandetanib-d4, a deuterated analog of the multi-kinase inhibitor Vandetanib. This document is intended to serve as a technical resource, offering detailed data, experimental methodologies, and visual representations of key biological and experimental processes.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. Data for the non-deuterated parent compound, Vandetanib, are provided for comparison, as the properties are expected to be very similar.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₂₀D₄BrFN₄O₂ | [1] |
| Molecular Weight | 479.4 g/mol | [1] |
| Melting Point | Approximately 235°C | [2] |
| pKa | 5.2 (aminoquinazolone moiety), 9.4 (piperidine moiety) | [2] |
| Solubility (Water) | Low, pH-dependent | [2] |
| LogP | 5.0 |
Signaling Pathways of Vandetanib
Vandetanib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis. Its primary targets are Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[3] Inhibition of these receptors disrupts downstream signaling cascades, including the PI3K/AKT and MAPK pathways, ultimately leading to decreased cell proliferation and survival.[4]
Experimental Protocols
This section details the methodologies for determining key physicochemical properties and for evaluating the biological activity of this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter influencing the solubility and absorption of a drug. For a sparingly soluble compound like this compound, potentiometric titration in a co-solvent system is a suitable method.
Protocol:
-
Solution Preparation: Prepare a 1 mM solution of this compound in a suitable co-solvent mixture (e.g., methanol-water) to ensure complete dissolution.
-
Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.
-
Titration: Place the this compound solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution with standardized 0.1 M HCl and 0.1 M NaOH.
-
Data Collection: Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, identified as the inflection points of the titration curve.
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, 9).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Synthesis of this compound
The synthesis of this compound can be achieved by adapting established routes for Vandetanib, utilizing a deuterated starting material. A common approach involves the reaction of a deuterated piperidine derivative with the quinazoline core.
References
Vandetanib-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth exploration of the mechanism of action of Vandetanib-d4 when used as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of Vandetanib. The document elucidates the core principles of SIL-IS in liquid chromatography-tandem mass spectrometry (LC-MS/MS), details relevant experimental protocols, and presents key performance data. Furthermore, it visually illustrates the analytical workflow and the pharmacological signaling pathways of Vandetanib to provide comprehensive context for its therapeutic drug monitoring.
Introduction: The Role of Internal Standards in Quantitative Analysis
In the realm of drug development and clinical research, accurate and precise quantification of therapeutic agents in biological matrices is paramount. Bioanalytical methods, particularly LC-MS/MS, are susceptible to variations arising from sample preparation, instrument response, and matrix effects.[1] To ensure data reliability, an internal standard (IS) is introduced to each sample at a known concentration.[2][3] The ideal IS mimics the physicochemical properties of the analyte, thereby experiencing similar variations during the analytical process.[1]
This compound is the deuterium-labeled analogue of Vandetanib and serves as an exemplary stable isotope-labeled internal standard.[4] Its "mechanism of action" is not pharmacological but analytical; it provides a reliable reference point against which the analyte, Vandetanib, is measured. By calculating the ratio of the analyte's response to the IS's response, variations are normalized, leading to highly accurate and precise quantification.[1][2]
Core Principle: Mechanism of a Stable Isotope-Labeled Internal Standard
The efficacy of this compound as an internal standard is rooted in the principles of stable isotope dilution assays. Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[5] Replacing four hydrogen atoms with deuterium atoms in the Vandetanib molecule creates this compound.
Key characteristics defining its mechanism:
-
Chemical and Physical Equivalence: this compound is chemically identical to Vandetanib, ensuring it exhibits nearly the same behavior during sample extraction, chromatography (co-elution), and ionization in the mass spectrometer source.[3]
-
Mass Differentiation: The four deuterium atoms increase the molecular weight of this compound by four Daltons. This mass difference allows the mass spectrometer, a device that separates ions based on their mass-to-charge ratio (m/z), to distinguish between the analyte and the internal standard.[5]
-
Correction for Variability: Since both compounds are affected similarly by procedural inconsistencies (e.g., incomplete recovery during sample preparation or signal suppression/enhancement from the matrix), the ratio of their peak areas remains constant.[1] This ratio is used to construct the calibration curve and accurately determine the concentration of Vandetanib in unknown samples.
The diagram below illustrates the fundamental workflow of using a stable isotope-labeled internal standard in an LC-MS/MS analysis.
Pharmacological Context: Vandetanib's Mechanism of Action
To understand why precise measurement is critical, it is useful to review Vandetanib's role as a therapeutic agent. Vandetanib is a potent, orally active inhibitor of multiple receptor tyrosine kinases (RTKs).[4] Its primary targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) tyrosine kinase.[4] By inhibiting these pathways, Vandetanib disrupts tumor angiogenesis (the formation of new blood vessels) and tumor cell proliferation, making it an effective treatment for certain types of cancer, such as medullary thyroid carcinoma.[6][7]
The following diagram depicts the signaling pathways inhibited by Vandetanib.
Experimental Protocol and Data
A validated LC-MS/MS method for determining Vandetanib in human plasma and cerebrospinal fluid (CSF) provides a practical example of this compound's application.[8]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 50 µL aliquot of the biological sample (plasma or CSF), add 10 µL of this compound internal standard working solution.
-
Add 25 µL of 0.5 M ammonium hydroxide to alkalinize the sample.
-
Add 300 µL of tert-butyl methyl ether, vortex for 1 minute, and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.[8]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
The separation and detection parameters are crucial for resolving the analyte and ISTD from matrix components and ensuring sensitive detection. The tables below summarize the conditions from a validated method.[8]
-
Table 1: Chromatographic Conditions [8]
| Parameter | Value |
|---|---|
| LC System | Shimadzu LC-20AD |
| Column | Kinetex C18 (2.6 µ, 50 mm × 2.1 mm) |
| Mobile Phase | Acetonitrile / 10mM Ammonium Formate (50/50, v/v), pH 5.0 |
| Flow Rate | 0.11 mL/min |
| Mode | Isocratic |
| Column Temperature | Ambient |
| Retention Time | 1.60 min (for both Vandetanib and this compound) |
Table 2: Mass Spectrometry Parameters [8]
| Parameter | Vandetanib | This compound (ISTD) |
|---|---|---|
| MS System | API-3200 LC-MS/MS | API-3200 LC-MS/MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Monitored Transition (m/z) | 475.1 → 112.1 | 479.1 → 116.2 |
| Dwell Time | 150 ms | 150 ms |
| Ion Source Voltage | 5500 V | 5500 V |
| Ion Source Temperature | 400 °C | 400 °C |
Table 3: Method Validation Summary in Human Plasma & CSF [8]
| Parameter | Plasma | Cerebrospinal Fluid (CSF) |
|---|---|---|
| Linearity Range | 1.0 - 3,000 ng/mL | 0.25 - 50 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.992 | ≥ 0.990 |
| Within-day Precision (%CV) | ≤ 5.9% | ≤ 8.8% |
| Between-day Precision (%CV) | ≤ 5.9% | ≤ 8.8% |
| Within-day Accuracy | 104.0 - 108.5% | 95.0 - 98.5% |
| Between-day Accuracy | 104.0 - 108.5% | 95.0 - 98.5% |
| Mean Recovery | ~80% | ~80% |
Conclusion
This compound serves as the gold standard internal standard for the bioanalysis of Vandetanib. Its mechanism of action is based on the robust principles of stable isotope dilution, where its near-identical physicochemical properties and distinct mass allow it to effectively correct for analytical variability. This ensures the generation of highly accurate, precise, and reliable quantitative data, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions in the development of Vandetanib as a targeted cancer therapy. The use of this compound exemplifies a critical best practice in modern bioanalytical chemistry.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. youtube.com [youtube.com]
- 6. Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Drug Metabolism of Vandetanib-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of Vandetanib, a tyrosine kinase inhibitor. Given that deuterated compounds like Vandetanib-d4 are commonly used as internal standards in analytical assays and are expected to exhibit metabolic profiles nearly identical to their non-deuterated counterparts, this guide focuses on the well-documented metabolism of Vandetanib. The principles, protocols, and data presented are directly applicable to studies involving this compound.
Introduction to Vandetanib Metabolism
Vandetanib is an oral inhibitor of several tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinase.[1] Its metabolism is a critical factor in determining its pharmacokinetic profile and potential for drug-drug interactions. In vitro studies have been instrumental in elucidating the metabolic pathways and the enzymes responsible for the biotransformation of Vandetanib.
The primary metabolic pathways for Vandetanib are N-demethylation and N-oxidation, occurring on the N-methyl piperidine moiety of the molecule.[2][3][4] A minor metabolic route involves direct glucuronidation.[3]
Key Metabolites of Vandetanib
In vitro and in vivo studies have identified two major metabolites of Vandetanib:
-
N-desmethylvandetanib: This is an active metabolite formed through the N-demethylation of the parent drug.[2] It exhibits pharmacological activity comparable to Vandetanib.[4]
-
Vandetanib N-oxide: This metabolite is formed via the N-oxidation of Vandetanib.[2] Compared to the parent compound, Vandetanib N-oxide has significantly reduced pharmacological activity, being over 50 times less potent.[4]
Other minor metabolites, such as those resulting from α-hydroxylation and α-carbonyl formation on the N-methyl piperidine ring, have also been detected in vitro.[2][3]
Enzymes Involved in Vandetanib Metabolism
The formation of Vandetanib's primary metabolites is catalyzed by specific drug-metabolizing enzymes:
-
Cytochrome P450 (CYP) Enzymes:
-
CYP3A4 is the principal enzyme responsible for the N-demethylation of Vandetanib to form N-desmethylvandetanib.[1][2][4] Studies with recombinant human CYPs and chemical inhibitors have confirmed the predominant role of this enzyme.[5]
-
Other CYPs, such as CYP1A1 and CYP2D6, can also contribute to N-demethylation, but to a lesser extent than CYP3A4.[5]
-
-
Flavin-containing Monooxygenases (FMOs):
Quantitative Analysis of In Vitro Vandetanib Metabolism
The kinetics of Vandetanib metabolism by CYP enzymes have been characterized in vitro. The following tables summarize key kinetic parameters.
Table 1: Michaelis-Menten Constants for Vandetanib Metabolism
| In Vitro System | Parameter | Value (μM) |
| Rat Liver Microsomes (RLM) | Km | 9.41 |
| Human Liver Microsomes (HLM) | Km | 49.87 |
Data sourced from a study investigating the inhibitory effect of luteolin on Vandetanib metabolism.[4]
Table 2: Kinetic Parameters for N-desmethylvandetanib Formation by Human CYP Enzymes
| CYP Enzyme | Vmax (peak area/min/nmol CYP) | K0.5 (μM) | Hill Coefficient (n) |
| CYP1A1 | 0.76 ± 0.02 | 35.12 ± 2.75 | NA |
| CYP2D6 | 2.16 ± 0.15 | 84.36 ± 18.14 | NA |
| CYP3A4 | 6.17 ± 1.32 | 45.02 ± 13.62 | 1.73 ± 0.56 |
| CYP3A4 + cyt b5 | 34.32 ± 1.59 | 83.65 ± 5.55 | 1.83 ± 0.13 |
K0.5 represents the substrate concentration at half-maximal velocity for enzymes exhibiting sigmoidal kinetics. For enzymes with hyperbolic kinetics (CYP1A1 and CYP2D6), this is equivalent to the Michaelis-Menten constant (Km). The Hill coefficient indicates cooperative binding. Data adapted from Indra et al., 2021.[5]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to study the metabolism of this compound.
Metabolite Identification in Human Liver Microsomes (HLMs)
Objective: To identify the metabolites of this compound formed by human liver microsomal enzymes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) for quenching
-
Internal standard (e.g., a structurally similar compound not metabolized by the same enzymes)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs (e.g., 0.5 mg/mL final concentration), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add this compound (e.g., 1-10 µM final concentration) to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method to identify and characterize the metabolites.
Reaction Phenotyping using Recombinant Human CYPs
Objective: To determine the specific CYP enzymes responsible for the metabolism of this compound.
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP1A2, etc.) co-expressed with cytochrome P450 reductase
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Incubation Setup: Prepare separate incubation mixtures for each recombinant CYP enzyme. Each mixture should contain the specific CYP enzyme, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubation: Pre-warm the mixtures at 37°C for 5 minutes.
-
Reaction Initiation: Add this compound to each incubation mixture to start the reaction.
-
Incubation: Incubate at 37°C for a predetermined time.
-
Reaction Termination and Sample Preparation: Follow the same quenching and protein precipitation steps as described in the HLM protocol.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the formation of metabolites by each CYP enzyme. The relative contribution of each enzyme can be determined by comparing the rate of metabolite formation.
CYP Inhibition Assay
Objective: To assess the potential of this compound to inhibit the activity of major CYP enzymes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
Specific CYP probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Incubation with Inhibitor: Prepare incubation mixtures containing HLMs, the NADPH regenerating system, and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate at 37°C for a short period.
-
Addition of Probe Substrate: Add the specific CYP probe substrate to each incubation mixture.
-
Incubation: Incubate at 37°C for a time that ensures linear metabolite formation.
-
Termination and Sample Preparation: Stop the reaction and process the samples as previously described.
-
Analysis and IC50 Determination: Analyze the formation of the probe substrate's metabolite by LC-MS/MS. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Visualizations
Vandetanib Signaling Pathway
Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.
In Vitro Metabolism Experimental Workflow
Caption: Workflow for in vitro metabolism studies of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro [frontiersin.org]
- 5. Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Deuterated Vandetanib for Kinase Inhibitor Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib is a potent, orally active small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) critical for tumor growth and angiogenesis.[1][2] It primarily inhibits the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][3][4] This multi-targeted approach allows vandetanib to simultaneously suppress tumor cell proliferation, survival, and the formation of new blood vessels that tumors need to grow.[1][2] While effective, like many kinase inhibitors, its therapeutic window can be influenced by its pharmacokinetic and metabolic profile.
This technical guide explores the potential of deuterated vandetanib in kinase inhibitor research. Drug deuteration, the process of selectively replacing hydrogen atoms with their heavier, stable isotope deuterium, is a strategy employed to improve a drug's metabolic profile.[5][6] This modification can lead to a slower rate of metabolism, potentially resulting in increased drug exposure, a longer half-life, and a more favorable safety profile.[5][7] This document provides a comprehensive overview of vandetanib's mechanism of action, a framework for the investigation of its deuterated analog, and detailed experimental protocols for its evaluation.
Vandetanib: Mechanism of Action and Signaling Pathways
Vandetanib exerts its anti-cancer effects by competitively binding to the ATP-binding site within the catalytic domain of several tyrosine kinases.[1][8] This inhibition blocks the phosphorylation and subsequent activation of these receptors, disrupting the downstream signaling cascades that drive cancer cell proliferation and angiogenesis.
-
VEGFR-2 Inhibition : By targeting VEGFR-2, vandetanib blocks the signaling pathway initiated by VEGF. This impedes the proliferation and migration of endothelial cells, which is essential for angiogenesis, thereby limiting the tumor's blood supply.[1]
-
EGFR Inhibition : Inhibition of EGFR disrupts key downstream pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell survival and proliferation. This leads to the suppression of tumor cell growth and the induction of apoptosis (programmed cell death).[1]
-
RET Inhibition : Vandetanib's activity against the RET proto-oncogene is particularly significant in medullary thyroid carcinoma (MTC), where activating mutations in RET are a primary driver of the disease.[1][8]
The simultaneous inhibition of these pathways provides a multi-faceted attack on the tumor and its microenvironment.[1]
Quantitative Data: In Vitro Activity of Vandetanib
The following tables summarize the inhibitory activity of non-deuterated vandetanib against various kinases and tumor cell lines. This data serves as a baseline for comparison when evaluating a deuterated analog.
Table 1: Kinase Inhibition Profile of Vandetanib
| Target Kinase | IC₅₀ (nM) |
| VEGFR-2 (KDR) | 40[9][10] |
| VEGFR-3 (Flt-4) | 110[9][10] |
| EGFR | 500[9][10] |
| RET | Submicromolar concentrations |
IC₅₀ values represent the concentration of the drug required to inhibit 50% of the target kinase activity in cell-free assays.
Table 2: Anti-proliferative Activity of Vandetanib in Human Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| PC9 | Non-Small Cell Lung | 0.138[3] |
| OE21 | Head and Neck | 0.070[3] |
| A549 | Non-Small Cell Lung | 2.7[9] |
| Calu-6 | Non-Small Cell Lung | 13.5[9] |
| Hep-2 | Head and Neck | 8.38[3] |
| H1975 | Non-Small Cell Lung | 11.17[3] |
| 8305C | Anaplastic Thyroid | 9.6[11] |
| AF | Anaplastic Thyroid | 4.7[11] |
IC₅₀ values represent the concentration of the drug required to inhibit the proliferation of 50% of the cells.
The Rationale for Deuteration: The Kinetic Isotope Effect
The metabolism of many drugs is mediated by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of a carbon-hydrogen (C-H) bond. Because a carbon-deuterium (C-D) bond is stronger than a C-H bond, its cleavage can be significantly slower. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE).
By strategically replacing hydrogen with deuterium at sites of metabolic oxidation, the rate of drug metabolism can be reduced.[6][7] This can lead to several potential advantages:
-
Improved Pharmacokinetics : Slower metabolism can increase the drug's half-life and overall exposure (Area Under the Curve, AUC).[5][7]
-
Reduced Metabolite-Related Toxicity : If a metabolite is responsible for adverse effects, reducing its formation can improve the drug's safety profile.[5]
-
Lower and Less Frequent Dosing : A longer half-life may allow for a reduction in the required dose and dosing frequency, improving patient convenience and compliance.[5]
References
- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 2. Vandetanib (ZD6474): an orally available receptor tyrosine kinase inhibitor that selectively targets pathways critical for tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What is Vandetanib used for? [synapse.patsnap.com]
- 5. bioscientia.de [bioscientia.de]
- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. spandidos-publications.com [spandidos-publications.com]
The Isotopic Edge: A Technical Guide to the Purity and Characterization of Vandetanib-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity and characterization of Vandetanib-d4, a deuterated analog of the potent tyrosine kinase inhibitor, Vandetanib. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies where isotopically labeled internal standards are crucial for accurate quantification.
Introduction to Vandetanib and Isotopic Labeling
Vandetanib is a multi-targeted tyrosine kinase inhibitor that plays a significant role in oncology research and treatment, particularly for medullary thyroid cancer.[1] It primarily exerts its therapeutic effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) tyrosine kinase.[1]
The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern bioanalytical methodologies. Incorporating deuterium atoms into the molecular structure of a drug molecule creates a heavier version that is chemically identical to the parent compound but can be distinguished by mass-sensitive analytical instruments. This distinction makes this compound an ideal internal standard for pharmacokinetic and metabolic studies, enabling precise and accurate quantification of Vandetanib in complex biological matrices.
Isotopic Purity of this compound
The utility of this compound as an internal standard is directly dependent on its isotopic purity. High isotopic purity ensures a low contribution from the unlabeled analyte, leading to more accurate and reliable quantitative results. The isotopic purity of this compound is typically determined by assessing the percentage of the deuterated form relative to its non-deuterated and partially deuterated counterparts.
Table 1: Representative Isotopic Purity Data for this compound
| Parameter | Specification |
| Chemical Formula | C₂₂H₂₀D₄BrFN₄O₂ |
| Molecular Weight | 479.35 g/mol |
| Isotopic Enrichment (d4) | ≥ 98% |
| d0 (unlabeled) | ≤ 0.5% |
| d1 | ≤ 0.5% |
| d2 | ≤ 1.0% |
| d3 | ≤ 1.0% |
Note: The data presented in this table is representative and may vary between different synthesis batches. Always refer to the certificate of analysis for specific lot information.
Characterization of this compound
A rigorous characterization of this compound is essential to confirm its chemical structure, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Key Characterization Data for this compound
| Analytical Technique | Parameter | Observation |
| Mass Spectrometry (LC-MS) | [M+H]⁺ | 480.1 m/z |
| Isotopic Distribution | Consistent with ≥ 98% d4 enrichment | |
| ¹H NMR Spectroscopy | Chemical Shifts | Consistent with Vandetanib structure, with reduced signal intensity at deuterated positions |
| Integration | Confirms deuterium incorporation | |
| ¹³C NMR Spectroscopy | Chemical Shifts | Consistent with Vandetanib structure |
| Purity (HPLC) | Area % | ≥ 99% |
Experimental Protocols
The following sections detail the methodologies for the key experiments used in the characterization of this compound.
Isotopic Purity Determination by Mass Spectrometry
Objective: To determine the isotopic enrichment of this compound and quantify the relative abundance of its isotopologues (d0-d4).
Methodology: A high-resolution mass spectrometer (HRMS) coupled with liquid chromatography (LC) is the preferred method for this analysis.[2][3]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.
-
Chromatography: An aliquot of the working solution is injected onto a C18 reverse-phase HPLC column. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is used to separate the analyte from any potential impurities.
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Full scan spectra are acquired over a mass range that includes the molecular ions of Vandetanib and this compound.
-
Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative abundance of the peaks corresponding to the d0, d1, d2, d3, and d4 species is used to calculate the isotopic purity. The percentage of isotopic enrichment is calculated as the intensity of the d4 peak divided by the sum of the intensities of all isotopologue peaks.[2]
Structural Confirmation by NMR Spectroscopy
Objective: To confirm the chemical structure of this compound and the position of deuterium labeling.
Methodology: ¹H and ¹³C NMR spectroscopy are employed for structural elucidation.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the location of the deuterium labels. The remaining proton signals should be consistent with the structure of Vandetanib.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is also acquired. The carbon signals should be consistent with the Vandetanib structure. Carbons directly bonded to deuterium will exhibit a characteristic triplet splitting pattern in the proton-coupled spectrum and may have a lower intensity.
-
Data Analysis: The chemical shifts, coupling constants, and signal integrations are analyzed to confirm the overall molecular structure and the specific sites of deuteration.
Vandetanib Signaling Pathway
Vandetanib's mechanism of action involves the inhibition of multiple tyrosine kinases that are critical for tumor cell proliferation and angiogenesis. The following diagram illustrates the key signaling pathways targeted by Vandetanib.
By inhibiting VEGFR, EGFR, and RET, Vandetanib effectively blocks the downstream signaling cascades that promote critical cellular processes in cancer, such as proliferation, survival, and angiogenesis.
Conclusion
This compound is a critical tool for the accurate bioanalysis of Vandetanib. Its high isotopic purity and well-characterized nature ensure its reliability as an internal standard in demanding quantitative assays. The methodologies outlined in this guide provide a framework for the comprehensive assessment of deuterated pharmaceutical compounds, ensuring data integrity in drug development and clinical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Mass Fragmentation Pattern of Vandetanib-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the mass fragmentation pattern of Vandetanib-d4, a deuterated internal standard for the tyrosine kinase inhibitor Vandetanib. Understanding the fragmentation of this molecule is crucial for the development of robust bioanalytical methods for pharmacokinetic and metabolic studies. This document outlines the predicted fragmentation pathway, relevant experimental protocols, and the signaling pathways associated with Vandetanib's mechanism of action.
Vandetanib and this compound: Structure and Properties
Vandetanib is a multi-target tyrosine kinase inhibitor that targets the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2][3] Its chemical formula is C₂₂H₂₄BrFN₄O₂ with a molecular weight of 475.36 g/mol .
This compound is a deuterated analog of Vandetanib, commonly used as an internal standard in quantitative mass spectrometry-based assays. The deuterium atoms are located on the piperidine ring at the 2,2,6,6-positions. This specific labeling provides a stable isotopic signature with a 4 Dalton mass shift from the parent compound, Vandetanib.
Table 1: Physicochemical Properties of Vandetanib and this compound
| Property | Vandetanib | This compound |
| IUPAC Name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(2,2,6,6-tetradeuterio-1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine |
| Molecular Formula | C₂₂H₂₄BrFN₄O₂ | C₂₂H₂₀D₄BrFN₄O₂ |
| Molecular Weight | 475.36 g/mol | 479.38 g/mol |
| Monoisotopic Mass | 474.1067 u | 478.1318 u |
Mass Spectrometry Analysis and Fragmentation Pattern
The analysis of Vandetanib and its deuterated internal standard is typically performed using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) in the positive ion mode.
Mass Fragmentation of Vandetanib
Under ESI-MS/MS conditions, Vandetanib typically forms a protonated molecule [M+H]⁺ at an m/z of 475.1. Collision-induced dissociation (CID) of this precursor ion leads to the formation of several product ions. The most abundant and characteristic product ion is observed at m/z 112.1. This fragment corresponds to the cleavage of the ether linkage and subsequent fragmentation of the N-methylpiperidine moiety.
Predicted Mass Fragmentation of this compound
Given that the deuterium atoms in this compound are located on the piperidine ring, the fragmentation pattern is expected to be analogous to that of Vandetanib, with a corresponding mass shift in the fragment containing the deuterated piperidine ring. The protonated molecule [M+D₄+H]⁺ will have an m/z of 479.1. The characteristic product ion, resulting from the cleavage of the deuterated N-methylpiperidine moiety, is predicted to have an m/z of 116.1, which is 4 mass units higher than the corresponding fragment of Vandetanib.
Table 2: Key Mass Transitions for Vandetanib and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Vandetanib | 475.1 | 112.1 |
| This compound | 479.1 | 116.1 |
Proposed Fragmentation Pathway
The following diagram illustrates the proposed mass fragmentation pathway for this compound.
Experimental Protocols
The following provides a representative experimental protocol for the analysis of this compound using LC-MS/MS. Specific parameters may need to be optimized for different instrumentation and matrices.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography (LC) Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions
-
MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Gas 1 (Nebulizer Gas): 50 psi
-
Ion Source Gas 2 (Turbo Gas): 60 psi
-
Curtain Gas: 30 psi
-
Collision Gas (CAD): 6 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Vandetanib: 475.1 → 112.1
-
This compound: 479.1 → 116.1
-
-
Declustering Potential (DP): 80 V
-
Entrance Potential (EP): 10 V
-
Collision Energy (CE): 45 eV
-
Collision Cell Exit Potential (CXP): 12 V
References
The Role of Vandetanib-d4 in Preclinical Development: A Technical Guide
This guide provides an in-depth overview of the critical role of Vandetanib-d4 in the preclinical development of Vandetanib, a potent multi-targeted tyrosine kinase inhibitor. It is intended for researchers, scientists, and drug development professionals engaged in pharmacology, bioanalysis, and pharmacokinetic studies.
Introduction to Vandetanib and the Need for a Robust Analytical Standard
Vandetanib is an orally active small molecule inhibitor of multiple protein kinases, primarily targeting the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) tyrosine kinase.[1][2] Its mechanism of action, which involves the simultaneous inhibition of pathways crucial for tumor growth, proliferation, and angiogenesis, has led to its approval for treating certain types of cancer, such as medullary thyroid carcinoma.[3][4]
Preclinical development is a mandatory stage in drug discovery that aims to establish the safety and efficacy profile of a new therapeutic agent before human trials. A cornerstone of this phase is pharmacology and pharmacokinetics (PK), which characterizes the absorption, distribution, metabolism, and excretion (ADME) of the drug. Accurate measurement of the drug's concentration in biological matrices (e.g., plasma, tissue) is paramount for establishing dose-response relationships, determining bioavailability, and assessing safety margins.
To achieve the required level of accuracy and precision in bioanalytical methods, especially in complex biological samples, a high-quality internal standard (IS) is indispensable. This compound, a deuterated analog of Vandetanib, serves this exact purpose. By replacing four hydrogen atoms with deuterium, its molecular weight is increased without significantly altering its chemical and physical properties. This makes it the ideal IS for quantitative analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalysis in drug development.
Vandetanib's Mechanism of Action
Vandetanib exerts its anti-tumor activity by inhibiting key signaling pathways that drive tumor progression. Understanding this mechanism provides the context for why precise pharmacokinetic measurements—enabled by this compound—are critical for correlating drug exposure with its pharmacological effect (pharmacodynamics).
-
VEGFR Inhibition: Vandetanib blocks VEGFR-2, a key receptor in angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen.[2] Inhibition of this pathway restricts the tumor's blood supply, impeding its growth.
-
EGFR Inhibition: The drug targets EGFR, a receptor often overexpressed in various cancers. EGFR signaling promotes cancer cell proliferation, survival, and metastasis.[5]
-
RET Inhibition: Vandetanib is a potent inhibitor of the RET proto-oncogene, a critical driver in the pathogenesis of medullary thyroid cancer.[3]
The diagram below illustrates the signaling pathways targeted by Vandetanib.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. The discovery and development of vandetanib for the treatment of thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vandetanib for the Management of Advanced Medullary Thyroid Cancer: A Real-World Multicenter Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Note: Quantitative Determination of Vandetanib in Human Plasma using a Validated LC-MS/MS Method with Vandetanib-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Vandetanib in human plasma. The method utilizes Vandetanib-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction procedure. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of Vandetanib.
Introduction
Vandetanib is an oral kinase inhibitor that targets multiple pathways involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and RET-tyrosine kinase.[1] Accurate measurement of Vandetanib concentrations in biological matrices is crucial for pharmacokinetic assessments and for establishing a relationship between drug exposure and clinical outcomes. LC-MS/MS offers high selectivity and sensitivity, making it the preferred platform for bioanalytical assays.[2] This method employs this compound as an internal standard to compensate for matrix effects and variations in sample processing and instrument response.
Experimental Protocols
Materials and Reagents
-
Vandetanib and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and tert-butyl methyl ether (TBME)
-
Ammonium formate and ammonium hydroxide
-
Human plasma (blank)
-
Deionized water
Stock and Working Solutions
-
Stock Solutions (1.0 mg/mL): Prepare by dissolving Vandetanib and this compound in methanol. Store at -80°C.
-
Working Standard Solutions: Prepare by serially diluting the Vandetanib stock solution with 80% methanol in water to create a series of concentrations for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 80% methanol in water to a final concentration of 100 ng/mL.[3]
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 500 µL of tert-butyl methyl ether (TBME) containing 0.1% ammonium hydroxide.[3]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) or equivalent[3] |
| Mobile Phase | Acetonitrile / 10 mM Ammonium Formate (pH 5.0) (50:50, v/v)[3] |
| Flow Rate | 0.11 mL/min[3] |
| Column Temperature | Ambient |
| Injection Volume | 5 µL[1] |
| Run Time | 3 minutes[3] |
Mass Spectrometry:
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
| Source Temperature | Optimized for the specific instrument |
| Gas Flow Rates | Optimized for the specific instrument |
Data Presentation
Table 1: MRM Transitions and Retention Times
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Retention Time (min) |
| Vandetanib | 475.1 | 112.1 | ~1.60[3] |
| This compound | 479.1 | 116.2 | ~1.60[3] |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range (Plasma) | 1.0 - 3,000 ng/mL (R² ≥ 0.992)[3] |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL[3] |
| Precision (Within-day) | ≤ 5.9%[3] |
| Precision (Between-day) | ≤ 5.9%[3] |
| Accuracy (Within-day) | 104.0 - 108.5%[3] |
| Accuracy (Between-day) | 104.0 - 108.5%[3] |
| Mean Recovery | ~80%[3] |
Visualizations
Caption: Experimental workflow for Vandetanib quantification.
Caption: Logical relationship of LC-MS/MS system components.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Vandetanib in human plasma. The simple liquid-liquid extraction protocol offers good recovery, and the use of a stable isotope-labeled internal standard ensures high accuracy and precision. With a short run time of 3 minutes, this method is well-suited for high-throughput analysis in clinical and research settings.[3]
References
- 1. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Quantification of Vandetanib in Human Plasma using Vandetanib-d4 as an Internal Standard
This application note provides a detailed protocol for the quantification of Vandetanib in human plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Vandetanib-d4 is utilized as the internal standard (IS) to ensure accuracy and precision.
Introduction
Vandetanib is an oral tyrosine kinase inhibitor that targets multiple cell receptors, including vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases. Accurate measurement of Vandetanib concentrations in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This protocol outlines a robust and sensitive LC-MS/MS method for this purpose.
Experimental Workflow
Application Note: Quantification of Vandetanib in Human Plasma using Vandetanib-d4 as an Internal Standard for Pharmacokinetic Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Vandetanib is a potent, orally available tyrosine kinase inhibitor that targets multiple signaling pathways implicated in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases.[1] Accurate determination of Vandetanib concentrations in biological matrices is crucial for pharmacokinetic (PK) studies, which inform dosing regimens and help in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
This application note provides a detailed protocol for the quantification of Vandetanib in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Vandetanib-d4, ensures high accuracy and precision by correcting for variability in sample preparation and instrument response.
Principle of the Method
This method utilizes liquid-liquid extraction (LLE) to isolate Vandetanib and the internal standard (IS), this compound, from human plasma. The extracts are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in the positive ion mode. Quantification is achieved by multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for Vandetanib and this compound. The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve and determine the concentration of Vandetanib in unknown samples.
Materials and Reagents
-
Vandetanib analytical standard
-
This compound (Internal Standard, ISTD)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
tert-Butyl methyl ether (HPLC grade)
-
Ammonium hydroxide (analytical grade)
-
Human plasma (with anticoagulant, e.g., heparin)
-
Ultrapure water
Experimental Protocols
Stock and Working Solution Preparation
-
Stock Solutions (1.0 mg/mL):
-
Prepare individual stock solutions of Vandetanib and this compound in methanol at a concentration of 1.0 mg/mL.
-
Store stock solutions at -80°C. These are stable for at least 6 months.[1]
-
-
Working Stock Solutions:
-
Prepare working stock solutions by diluting the primary stock solutions with 80% methanol in water (v/v).
-
For the plasma calibration curve, typical Vandetanib working stock concentrations may range from 20 ng/mL to 20,000 ng/mL.[1]
-
Prepare a this compound working solution at a concentration of 2,000 ng/mL.[1]
-
Calibration Standards and Quality Control Samples
-
Calibration Standards:
-
Prepare calibration standards by spiking blank human plasma with the appropriate Vandetanib working stock solutions to achieve a final concentration range, for example, from 1.0 ng/mL to 3,000 ng/mL.[1]
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 2.0 ng/mL, 250 ng/mL, and 2500 ng/mL).
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (2,000 ng/mL).
-
Vortex briefly to mix.
-
Add 500 µL of tert-butyl methyl ether containing 0.5% ammonium hydroxide.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile/10mM ammonium formate, pH 5.0).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
LC-MS/MS System Parameters
| Parameter | Value |
| Liquid Chromatography | |
| HPLC System | Shimadzu SCL-10AVP or equivalent[1] |
| Column | Phenomenex Kinetex C18 (50 mm × 2.1 mm, 2.6 µm)[1] |
| Mobile Phase | Isocratic: 50% Acetonitrile / 50% 10mM Ammonium Formate, pH 5.0[1] |
| Flow Rate | 0.11 mL/min[1] |
| Column Temperature | 25°C (Ambient)[1] |
| Injection Volume | 10 µL |
| Run Time | 3 minutes[1] |
| Mass Spectrometry | |
| MS System | API-3200 LC-MS/MS system or equivalent[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Resolution | Unit resolution for Q1 and Q3[1] |
| MRM Transitions (m/z) | |
| Vandetanib | 475.1 → 112.1[1] |
| This compound (ISTD) | 479.1 → 116.2[1] |
Method Validation Summary
| Parameter | Result |
| Linearity Range (Plasma) | 1.0 - 3,000 ng/mL[1] |
| Correlation Coefficient (R²) | ≥ 0.992[1] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1] |
| Within-day Precision (%CV) | ≤ 5.9%[1] |
| Between-day Precision (%CV) | ≤ 5.9%[1] |
| Within-day Accuracy | 104.0% to 108.0%[1] |
| Between-day Accuracy | 104.0% to 108.5%[1] |
| Mean Recovery | > 80%[1] |
| Matrix Effect (MF) | 0.98 (%CV ≤ 4.97)[1] |
Visualization of Protocols and Pathways
References
Application Note: Quantification of Vandetanib in Cerebrospinal Fluid Using Vandetanib-d4 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Vandetanib is a potent oral tyrosine kinase inhibitor that targets the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) signaling pathways.[1] Its ability to cross the blood-brain barrier and its efficacy in treating certain types of brain tumors are of significant interest to researchers.[2] This application note describes a sensitive and specific bioanalytical method for the quantitative determination of Vandetanib in cerebrospinal fluid (CSF) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Vandetanib-d4, to ensure high accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of Vandetanib.
Signaling Pathway of Vandetanib
Vandetanib exerts its therapeutic effect by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. It simultaneously targets VEGFR, EGFR, and RET tyrosine kinases.[3][4] By blocking these pathways, Vandetanib can disrupt the signaling cascades that promote cancer cell survival and replication.
Experimental Protocols
Materials and Reagents
-
Vandetanib reference standard
-
This compound internal standard (ISTD)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
tert-Butyl methyl ether (TBME)
-
Ammonium hydroxide
-
Human cerebrospinal fluid (drug-free)
Instrumentation
-
Liquid chromatograph (LC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: Kinetex C18 (2.6 μm, 50 mm × 2.1 mm) or equivalent
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Vandetanib and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Vandetanib stock solution with 80% methanol in water to create working standards for the calibration curve and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The following workflow outlines the liquid-liquid extraction procedure for preparing CSF samples for analysis.[3]
References
Application of Vandetanib-d4 in Drug-Drug Interaction Studies: A Detailed Guide for Researchers
Introduction
Vandetanib, an oral tyrosine kinase inhibitor, targets key pathways in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) signaling.[1][2] Understanding its potential for drug-drug interactions (DDIs) is critical for its safe and effective use in clinical practice. Vandetanib-d4, a deuterated isotopologue of vandetanib, serves as an essential tool, primarily as an internal standard (ISTD) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays, for the precise quantification of vandetanib in biological matrices during these DDI studies.[3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in DDI studies.
Vandetanib as a Victim and Perpetrator of Drug-Drug Interactions
Vandetanib's metabolic pathway and its effects on drug transporters are the primary sources of DDIs.
Vandetanib as a Victim:
Vandetanib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its active metabolite, N-desmethylvandetanib, and by flavin-containing monooxygenases (FMO1 and FMO3) to vandetanib-N-oxide.[1] Consequently, co-administration with strong inducers or inhibitors of CYP3A4 can significantly alter vandetanib's plasma concentrations, potentially impacting its efficacy and safety.
Vandetanib as a Perpetrator:
In vitro studies have shown that vandetanib can inhibit drug transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[5] This suggests that vandetanib may increase the systemic exposure of co-administered drugs that are substrates of these transporters.
Data Presentation: Quantitative Insights into Vandetanib DDIs
The following tables summarize key quantitative data from in vivo and in vitro DDI studies involving vandetanib.
Table 1: Effect of CYP3A4 Modulators on Vandetanib Pharmacokinetics
| Co-administered Drug | Modulator Type | Vandetanib AUC Change | Vandetanib Cmax Change | N-desmethylvandetanib AUC Change | N-desmethylvandetanib Cmax Change | Reference |
| Rifampicin | Strong CYP3A4 Inducer | ↓ 40% | No significant change | ↑ 266% | ↑ 414.3% | Clinical Pharmacology and Therapeutics, 2011 |
| Itraconazole | Strong CYP3A4 Inhibitor | ↑ 9% | No significant change | Not Reported | Not Reported | Clinical Pharmacology and Therapeutics, 2011 |
Table 2: In Vitro Inhibition of Vandetanib Metabolism
| Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| Ketoconazole | CYP3A4 | 2 | Molecules, 2019 |
| Methimazole | FMOs | 6 | Molecules, 2019 |
Table 3: Vandetanib's Effect on Transporter Substrates
| Transporter Substrate | Transporter | AUC Change | Cmax Change | Reference |
| Digoxin | P-gp | ↑ 23% | ↑ 29% | Journal of Clinical Pharmacology, 2014 |
| Metformin | OCT2 | ↑ 74% | ↑ 50% | Journal of Clinical Pharmacology, 2014 |
Table 4: Vandetanib Metabolic Stability in Rat Liver Microsomes
| Parameter | Value | Reference |
| In vitro half-life (t½) | 39.85 min | Bioanalysis, 2017 |
| Intrinsic Clearance (CLint) | 3.92 ± 0.28 mL/min/kg | Bioanalysis, 2017 |
Experimental Protocols
Detailed methodologies for key experiments in DDI studies are provided below.
Protocol 1: Quantification of Vandetanib in Human Plasma using LC-MS/MS with this compound as Internal Standard
This protocol is adapted from validated methods for the determination of vandetanib in biological matrices.[3][6][7]
1. Materials and Reagents:
-
Vandetanib and this compound reference standards
-
Human plasma (blank)
-
Acetonitrile (ACN), HPLC grade
-
Ammonium formate
-
Formic acid
-
Water, HPLC grade
-
tert-Butyl methyl ether (TBME)
2. Stock and Working Solutions Preparation:
-
Prepare 1 mg/mL stock solutions of Vandetanib and this compound in DMSO.
-
Prepare working solutions by serial dilution of the stock solutions with ACN/water (50:50, v/v).
-
Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate working solutions.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of this compound working solution (internal standard).
-
Vortex for 30 seconds.
-
Add 500 µL of TBME.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) or equivalent[3]
-
Mobile Phase: Isocratic mixture of acetonitrile and 10mM ammonium formate (pH 5.0) (50:50, v/v)[3]
-
Flow Rate: 0.11 mL/min[3]
-
Injection Volume: 10 µL
-
MS System: API-3200 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
5. Data Analysis:
-
Quantify vandetanib concentrations using a calibration curve constructed from the peak area ratios of vandetanib to this compound.
Protocol 2: In Vitro CYP3A4 Inhibition Assay (IC50 Determination)
This protocol provides a general framework for assessing the inhibitory potential of vandetanib on CYP3A4 activity using human liver microsomes (HLMs).
1. Materials and Reagents:
-
Vandetanib
-
Human Liver Microsomes (HLMs)
-
CYP3A4 substrate (e.g., midazolam)
-
Positive control inhibitor (e.g., ketoconazole)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard for the metabolite.
2. Incubation Procedure:
-
Prepare a series of vandetanib concentrations in the incubation buffer.
-
In a 96-well plate, add in the following order:
-
Potassium phosphate buffer
-
HLMs (final concentration, e.g., 0.2 mg/mL)
-
Vandetanib or positive control at various concentrations.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the CYP3A4 substrate (e.g., midazolam at a concentration close to its Km).
-
Start the enzymatic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10 minutes).
-
Stop the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.
3. Sample Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the formation of the metabolite (e.g., 1'-hydroxymidazolam).
4. Data Analysis:
-
Calculate the percentage of inhibition of CYP3A4 activity at each vandetanib concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
Protocol 3: Metabolic Stability Assay
This protocol outlines the procedure to determine the in vitro metabolic stability of vandetanib in HLMs.
1. Materials and Reagents:
-
Vandetanib
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., this compound).
2. Incubation Procedure:
-
Prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL) and vandetanib (e.g., 1 µM) in potassium phosphate buffer.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to ice-cold ACN containing the internal standard.
3. Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of vandetanib at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of vandetanib remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes described, the following diagrams are provided.
Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.
Caption: Workflow for assessing drug-drug interaction potential.
This compound is an indispensable tool for the accurate assessment of vandetanib's drug-drug interaction profile. By serving as a stable isotope-labeled internal standard, it enables robust and reliable quantification of vandetanib in complex biological matrices. The provided protocols and data offer a comprehensive resource for researchers to design and conduct DDI studies, ultimately contributing to the safer and more effective clinical use of vandetanib. These investigations are crucial for understanding how co-administered medications can influence vandetanib's pharmacokinetics and for predicting how vandetanib may affect other drugs, thereby guiding appropriate dosing recommendations and minimizing the risk of adverse events.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Vandetanib using Vandetanib-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib is an oral kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases.[1][2] It is utilized in the treatment of certain types of cancer, such as medullary thyroid cancer.[1] Therapeutic Drug Monitoring (TDM) of Vandetanib is crucial to optimize therapeutic efficacy while minimizing toxicity. This document provides a detailed protocol for the quantitative analysis of Vandetanib in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Vandetanib-d4 as an internal standard (ISTD).
Principle
The method described herein is based on the principle of stable isotope dilution analysis. This compound, a deuterated analog of Vandetanib, is added to plasma samples as an internal standard to account for variability during sample preparation and analysis. The concentration of Vandetanib is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. LC-MS/MS provides high sensitivity and specificity for accurate quantification.[3][4]
Vandetanib Signaling Pathway
Vandetanib exerts its therapeutic effect by inhibiting key signaling pathways involved in tumor angiogenesis and proliferation.
References
Application Notes and Protocols for the Quantitative Analysis of Vandetanib using Vandetanib-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib is an orally available tyrosine kinase inhibitor that targets multiple cell signaling pathways implicated in tumor growth and angiogenesis. It primarily inhibits the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) tyrosine kinases. The quantification of Vandetanib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process. The use of a stable isotope-labeled internal standard, such as Vandetanib-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.
This document provides detailed application notes and protocols for the sample preparation of Vandetanib in human plasma for quantitative analysis using this compound as an internal standard. Three common sample preparation techniques are covered: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).
Signaling Pathways of Vandetanib
Vandetanib exerts its therapeutic effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The following diagrams illustrate the targeted pathways.
Experimental Workflow Overview
The general workflow for the quantitative analysis of Vandetanib in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.
Quantitative Data Summary
The following tables summarize the performance characteristics of the different sample preparation techniques for the analysis of Vandetanib in human plasma using this compound as an internal standard.
Table 1: Liquid-Liquid Extraction (LLE) Performance Data [1][2]
| Parameter | Value |
| Linearity Range | 1.0 - 3000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.992 |
| Mean Recovery | ~80% |
| Matrix Effect | Minimal (MF=0.98) |
| Within-day Precision (%RSD) | ≤ 5.9% |
| Between-day Precision (%RSD) | ≤ 5.9% |
| Within-day Accuracy | 104.0 - 108.5% |
| Between-day Accuracy | 104.0 - 108.5% |
Table 2: Solid-Phase Extraction (SPE) Performance Data (Adapted from a validated method)
| Parameter | Value |
| Linearity Range | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Mean Recovery | > 90% |
| Matrix Effect | Not significant |
| Within-day Precision (%RSD) | < 10% |
| Between-day Precision (%RSD) | < 10% |
| Within-day Accuracy | 90 - 110% |
| Between-day Accuracy | 90 - 110% |
Table 3: Protein Precipitation (PPT) Performance Data (Adapted from a validated method) [3]
| Parameter | Value |
| Linearity Range | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9996 |
| Mean Recovery | ~99% |
| Matrix Effect | Minimal (95.63 ± 2.55%) |
| Within-day Precision (%RSD) | 0.66 - 2.66% |
| Between-day Precision (%RSD) | Not specified |
| Within-day Accuracy | 95.05 - 99.17% |
| Between-day Accuracy | Not specified |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol[1][2]
This protocol is based on a validated method for the determination of Vandetanib in human plasma using a deuterated internal standard.[1][2]
Materials:
-
Human plasma samples
-
Vandetanib and this compound stock solutions
-
tert-Butyl methyl ether (TBME)
-
Ammonium hydroxide (0.1% or 0.5% in water)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
LC-MS/MS system
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex briefly to mix.
-
Add 50 µL of 0.1% or 0.5% ammonium hydroxide and vortex.
-
Add 1 mL of tert-butyl methyl ether (TBME).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to dissolve the residue.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol (Adapted)
This protocol is an adapted procedure based on common SPE practices for similar small molecule drugs. It should be validated with this compound before routine use.
Materials:
-
Human plasma samples
-
Vandetanib and this compound stock solutions
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Methanol (conditioning and elution solvent)
-
Water (conditioning and wash solvent)
-
Acidic or basic solution for sample pretreatment (if required, to be optimized)
-
SPE manifold
-
Evaporator
-
LC-MS/MS system
Procedure:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Pre-treat 200 µL of the plasma sample by adding 20 µL of this compound internal standard and 200 µL of an appropriate buffer (e.g., 4% phosphoric acid). Vortex to mix.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute Vandetanib and this compound with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protein Precipitation (PPT) Protocol (Adapted)[3]
This protocol is adapted from a validated method for Vandetanib that used Pazopanib as an internal standard.[3] It is recommended to validate this method with this compound.
Materials:
-
Human plasma samples
-
Vandetanib and this compound stock solutions
-
Acetonitrile (ACN)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile (ACN) to precipitate the proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or autosampler vial.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system or evaporate and reconstitute if higher sensitivity is required.
Conclusion
The choice of sample preparation technique for Vandetanib analysis depends on the specific requirements of the study, such as the desired sensitivity, sample throughput, and the complexity of the biological matrix. Liquid-liquid extraction offers good clean-up and recovery. Solid-phase extraction provides excellent sample purification, leading to reduced matrix effects and improved sensitivity. Protein precipitation is a simple and rapid method suitable for high-throughput analysis, although it may result in more significant matrix effects compared to LLE and SPE. For all methods, the use of this compound as an internal standard is highly recommended to ensure the accuracy and reliability of the quantitative results. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the development and implementation of robust analytical methods for Vandetanib.
References
- 1. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Vandetanib-d4 in Pediatric Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib is an orally active, potent inhibitor of multiple receptor tyrosine kinases, primarily targeting vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases.[1] Its mechanism of action makes it a therapeutic agent of interest in various pediatric cancers where these signaling pathways are implicated, such as medullary thyroid carcinoma (MTC) and diffuse intrinsic pontine glioma (DIPG).[2][3] Understanding the pharmacokinetic (PK) profile of Vandetanib in children is crucial for optimizing dosing regimens to ensure efficacy while minimizing toxicity.[4]
Pharmacokinetic studies in pediatric populations present unique challenges, including ethical considerations, limitations on blood sample volumes, and age-related physiological differences that affect drug absorption, distribution, metabolism, and excretion.[4] The use of stable isotope-labeled internal standards, such as Vandetanib-d4, is a critical component of the bioanalytical methodology for these studies. This compound, being chemically identical to Vandetanib but with a higher molecular weight due to the deuterium atoms, co-elutes during chromatography but is distinguishable by mass spectrometry.[5][6] This allows for precise and accurate quantification of Vandetanib in biological matrices by correcting for variability during sample processing and analysis, such as extraction efficiency and matrix effects.[5][7]
These application notes provide a comprehensive overview of the use of this compound in pediatric pharmacokinetic studies, including detailed protocols for sample analysis and a summary of available pharmacokinetic data for Vandetanib in children.
Data Presentation: Pharmacokinetics of Vandetanib in Pediatric Patients
The following table summarizes the pharmacokinetic parameters of Vandetanib observed in pediatric clinical trials. It is important to note that these studies were conducted with the non-deuterated form of Vandetanib.
| Parameter | Value (Median) | Population | Study Reference |
| Starting Dose | 100 mg/m²/day | Children and adolescents (5-18 years) with MTC | [3] |
| Recommended Phase II Dose | 145 mg/m²/day | Children with DIPG | [8] |
| Apparent Oral Clearance (CL/F) | 1,985 mL/min/m² (in combination with dasatinib) | Children with newly diagnosed DIPG | [8] |
| Time to Peak Concentration (Tmax) | 6 hours (range: 4-10 hours) in adults | Adult patients | [9] |
| Terminal Half-life (t½) | 19 days in adults | Adult patients | [9] |
Note: Pharmacokinetic data for Vandetanib in pediatric populations is limited and can be influenced by factors such as age, concomitant medications, and the specific disease being treated. The data presented here is for informational purposes and should be interpreted in the context of the specific clinical studies.
Experimental Protocols
Pediatric Pharmacokinetic Study Design and Sample Collection
This protocol outlines a general approach for a pediatric pharmacokinetic study of Vandetanib. Specific details should be adapted based on the clinical trial protocol and institutional review board (IRB) guidelines.
a. Subject Eligibility:
-
Patients aged 5 to 18 years with a confirmed diagnosis for which Vandetanib is being investigated (e.g., MTC, DIPG).
-
Adequate organ function as defined by standard laboratory parameters.
-
Written informed consent from a parent or legal guardian and assent from the patient, as appropriate for their age.
b. Dosing and Administration:
-
Vandetanib is administered orally, once daily.[3] The dose is typically calculated based on body surface area (mg/m²).[2][3]
-
Tablets may be available in different strengths, or a solution can be used for patients unable to swallow tablets.[2]
-
Vandetanib can be taken with or without food.[10]
c. Pharmacokinetic Sampling:
-
Blood samples are collected at pre-defined time points to characterize the drug's concentration-time profile.
-
A typical sparse sampling schedule for a pediatric study might include:
-
Pre-dose (trough)
-
2, 4, 6, 8, and 24 hours post-dose on day 1.
-
Pre-dose samples at subsequent study visits to determine steady-state concentrations.
-
-
Blood samples (approximately 1-2 mL) should be collected in heparinized tubes.[8]
-
Plasma is separated by centrifugation and stored at -80°C until analysis.[2][8]
Bioanalytical Method for Vandetanib in Plasma using LC-MS/MS with this compound Internal Standard
This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Vandetanib in human plasma, using this compound as the internal standard.[2][5]
a. Materials and Reagents:
-
Vandetanib reference standard
-
This compound (internal standard - ISTD)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
tert-Butyl methyl ether
-
Ammonium hydroxide
-
Human plasma (drug-free)
b. Preparation of Stock and Working Solutions:
-
Stock Solutions: Prepare 1.0 mg/mL stock solutions of Vandetanib and this compound in methanol. Store at -80°C.[2]
-
Working Solutions: Prepare working solutions by diluting the stock solutions with 80% methanol in water to create calibration standards and quality control (QC) samples.[2]
c. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, calibrator, or QC, add 100 ng of this compound internal standard.
-
Add 1 mL of tert-butyl methyl ether containing 0.1% or 0.5% ammonium hydroxide.[2]
-
Vortex for 1 minute to mix.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
d. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
e. Calibration and Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of Vandetanib to this compound against the nominal concentration of the calibration standards.
-
The concentration of Vandetanib in the patient samples is determined by interpolating their peak area ratios from the calibration curve.
-
The linear range is typically from 1.0 to 3,000 ng/mL in plasma.[2][5]
Visualizations
Vandetanib Signaling Pathway
Caption: Vandetanib inhibits key receptor tyrosine kinases.
Experimental Workflow for Pediatric PK Study
Caption: Workflow of a pediatric pharmacokinetic study.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Application Note: High-Throughput Screening for Kinase Inhibitors Using Vandetanib-d4 in a Mass Spectrometry-Based Assay
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a high-throughput screening (HTS) assay for the discovery of potent kinase inhibitors targeting vascular endothelial growth factor receptor 2 (VEGFR-2), a key signaling molecule in angiogenesis. The assay utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct measurement of an enzymatic product. Vandetanib-d4, a deuterated analog of the multi-kinase inhibitor Vandetanib, is employed as an internal standard to ensure data accuracy and reproducibility in a high-throughput format. This methodology is suitable for screening large compound libraries to identify novel modulators of VEGFR-2 activity for applications in oncology and other angiogenesis-dependent diseases.
Introduction
Vandetanib is a potent inhibitor of several receptor tyrosine kinases (RTKs), including VEGFR-2, epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) proto-oncogene.[1] Its mechanism of action involves blocking the ATP-binding site of these kinases, thereby inhibiting downstream signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[1] In the context of high-throughput screening, the development of robust and reliable assays is paramount for the identification of new chemical entities with therapeutic potential.
Mass spectrometry-based HTS assays have gained prominence due to their label-free nature, high sensitivity, and specificity. These assays directly measure the enzymatic conversion of a substrate to a product, providing a direct readout of enzyme activity. The use of a stable isotope-labeled internal standard, such as this compound, is critical in LC-MS/MS-based HTS to control for variability in sample processing, matrix effects, and instrument response. This ensures high-quality, quantifiable data essential for hit identification and lead optimization.
This application note provides a detailed protocol for a hypothetical HTS assay designed to identify inhibitors of VEGFR-2 kinase activity. The assay measures the phosphorylation of a specific peptide substrate, and this compound is used as an internal standard for the accurate quantification of the non-deuterated Vandetanib, which is used as a positive control inhibitor.
Signaling Pathway
Vandetanib targets multiple receptor tyrosine kinases, including VEGFR-2, EGFR, and RET. The binding of their respective ligands (e.g., VEGF to VEGFR-2) induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for signaling proteins containing SH2 domains, initiating downstream cascades such as the RAS/MAPK and PI3K/AKT pathways, which ultimately lead to cell proliferation, survival, and angiogenesis. Vandetanib acts as a competitive inhibitor at the ATP-binding site of these kinases, preventing their phosphorylation and subsequent signal transduction.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human VEGFR-2 (intracellular kinase domain)
-
Substrate: Synthetic peptide substrate (e.g., Ac-DEE-pY-LIF-NH2)
-
Cofactor: Adenosine triphosphate (ATP)
-
Positive Control Inhibitor: Vandetanib
-
Internal Standard: this compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT
-
Quench Solution: 100 mM EDTA in 50% Acetonitrile
-
Plates: 384-well polypropylene microplates
-
Instrumentation: High-throughput liquid handling system, LC-MS/MS system (e.g., Sciex Triple Quad™ or equivalent)
HTS Workflow
The high-throughput screening process consists of several automated stages, from library preparation to data analysis.
Assay Protocol
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of test compounds from the library (typically 10 mM in DMSO) into the wells of a 384-well polypropylene plate. For control wells, dispense 50 nL of DMSO (negative control) or Vandetanib (positive control).
-
Enzyme Addition: Add 5 µL of VEGFR-2 enzyme solution (final concentration, e.g., 5 nM) in assay buffer to all wells.
-
Reaction Initiation: Add 5 µL of a mixture of the peptide substrate (final concentration, e.g., 10 µM) and ATP (final concentration, e.g., 10 µM, corresponding to the Km) in assay buffer to all wells to start the enzymatic reaction. The final assay volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Quench: Stop the reaction by adding 10 µL of quench solution containing the internal standard, this compound (final concentration, e.g., 100 nM).
-
LC-MS/MS Analysis: Analyze the samples by injecting an aliquot onto the LC-MS/MS system.
LC-MS/MS Method
-
LC Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A fast gradient from 5% to 95% B over 1.5 minutes.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Operated in positive ion mode with multiple reaction monitoring (MRM).
Data Presentation
The following tables summarize hypothetical quantitative data for the HTS assay.
Table 1: MRM Transitions for Analytes
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Phosphorylated Substrate | 545.2 | 417.1 | 50 |
| Vandetanib (Positive Control) | 475.1 | 145.1 | 20 |
| This compound (Internal Standard) | 479.1 | 149.1 | 20 |
Table 2: Assay Performance Metrics
| Parameter | Value |
| Z'-factor | 0.85 |
| Signal-to-Background Ratio | > 10 |
| DMSO Tolerance | ≤ 1% |
| Vandetanib IC₅₀ | 50 nM |
Table 3: Example Screening Data
| Compound ID | % Inhibition | Hit |
| Cmpd-001 | 95% | Yes |
| Cmpd-002 | 10% | No |
| Cmpd-003 | 88% | Yes |
| Cmpd-004 | -5% | No |
Conclusion
The described LC-MS/MS-based HTS assay provides a robust and sensitive platform for the discovery of novel VEGFR-2 inhibitors. The use of this compound as an internal standard is crucial for ensuring the high data quality required for hit identification in a large-scale screening campaign. This methodology can be adapted to screen for inhibitors of other kinases by modifying the enzyme and substrate components. The identified hits can then be further characterized in secondary assays to determine their potency, selectivity, and mechanism of action, ultimately contributing to the development of new targeted therapies.
References
Troubleshooting & Optimization
Troubleshooting isotopic interference with Vandetanib-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Vandetanib-d4 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a deuterated form of Vandetanib, a tyrosine kinase inhibitor. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The four deuterium atoms increase its mass by four daltons compared to Vandetanib, allowing it to be distinguished by the mass spectrometer. Since its chemical and physical properties are nearly identical to Vandetanib, it can be used to account for variability during sample preparation, chromatography, and ionization.
Q2: What is isotopic interference and how can it affect my results with this compound?
Isotopic interference, or crosstalk, occurs when the isotopic signature of the analyte (Vandetanib) contributes to the signal of the internal standard (this compound), or vice versa. Vandetanib contains naturally occurring heavy isotopes (primarily ¹³C). This can lead to a small percentage of Vandetanib molecules having a mass that is close to or the same as this compound. This overlap can artificially inflate the internal standard signal, leading to an underestimation of the true analyte concentration.
Q3: What are the primary causes of isotopic interference in LC-MS/MS analysis?
The primary causes of isotopic interference include:
-
Natural Isotopic Abundance: The natural abundance of stable isotopes like ¹³C, ¹⁵N, and ³⁴S can result in analyte molecules with higher masses that overlap with the mass of the isotopically labeled internal standard.
-
Mass Difference between Analyte and IS: A small mass difference between the analyte and the internal standard increases the likelihood of isotopic overlap. While this compound has a +4 Da shift, contributions from the M+1, M+2, M+3, and M+4 isotopic peaks of Vandetanib can still potentially interfere.
-
Concentration of the Internal Standard: Using an excessively high concentration of the internal standard can exacerbate the impact of any low-level isotopic impurities in the IS material.
Troubleshooting Isotopic Interference
Problem: I am observing inaccurate and imprecise results in my Vandetanib quantitation assay, and I suspect isotopic interference from Vandetanib contributing to the this compound signal.
Here is a step-by-step guide to troubleshoot this issue:
Step 1: Assess the Potential for Isotopic Overlap
The first step is to understand the theoretical contribution of Vandetanib's natural isotopes to the this compound signal.
-
Action: Analyze a high-concentration standard of only Vandetanib and monitor the mass transition for this compound.
-
Expected Outcome: In the absence of this compound, any signal detected in its mass channel when injecting a high concentration of Vandetanib indicates isotopic crosstalk.
Quantitative Data Summary
The theoretical isotopic distribution of Vandetanib (C₂₂H₂₄BrFN₄O₂) predicts the relative abundance of its heavier isotopologues. The most significant contributions to potential interference with this compound (M+4) come from the M+2 and M+3 peaks of Vandetanib, largely due to the presence of Bromine (⁷⁹Br and ⁸¹Br isotopes).
| Isotopologue | Source of Contribution | Expected Relative Abundance (Approximate) | Potential for Interference with this compound |
| M+1 | ¹³C, ¹⁵N, ²H | High | Low |
| M+2 | ⁸¹Br, multiple ¹³C | Significant | Moderate |
| M+3 | ⁸¹Br + ¹³C/¹⁵N | Moderate | Moderate to High |
| M+4 | Multiple ¹³C, ⁸¹Br + other isotopes | Low | High (direct overlap) |
Step 2: Chromatographic Separation
Even with a deuterated internal standard, slight differences in chromatographic retention time can occur. Maximizing this separation can help resolve interferences.
-
Action: Modify your chromatographic method to achieve baseline separation between Vandetanib and this compound.
-
Experimental Protocol:
-
Column Selection: Test columns with different stationary phases (e.g., C18, Phenyl-Hexyl) to exploit subtle differences in interaction.
-
Mobile Phase Optimization: Adjust the mobile phase composition and gradient profile. A shallower gradient can often improve the resolution between closely eluting compounds.
-
Temperature Control: Vary the column temperature. Lower temperatures can sometimes increase retention and improve separation.
-
Step 3: Mass Spectrometry Parameter Optimization
Fine-tuning the mass spectrometer settings can minimize the detection of interfering ions.
-
Action: Optimize the precursor and product ion selection and other MS parameters.
-
Experimental Protocol:
-
Precursor Ion Selection: Ensure that the isolation window for the precursor ion is as narrow as possible to minimize the inclusion of interfering isotopes.
-
Product Ion Selection: Select a product ion for this compound that is unique and not formed from the fragmentation of Vandetanib. For example, if the deuterium labels are on a stable part of the molecule that is retained in a specific fragment, that fragment is a good candidate for monitoring. A published method monitors the following transitions:
-
Vandetanib: m/z 475.1 → 112.1
-
This compound: m/z 479.1 → 116.2
-
-
Collision Energy: Optimize the collision energy to ensure efficient fragmentation of the desired precursor ion while minimizing non-specific fragmentation.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting isotopic interference with this compound.
Non-Isotopic Interferences
Q4: Could other compounds be interfering with my analysis?
Yes, besides isotopic interference, you should consider isobaric interference . Isobaric compounds have the same nominal mass but different elemental compositions.
-
Metabolites: Vandetanib is metabolized in the body, primarily by the CYP3A4 enzyme. Two known metabolites are N-desmethyl vandetanib and vandetanib N-oxide . It is crucial to ensure that your chromatographic method separates these metabolites from Vandetanib and this compound, as they could potentially interfere with the analysis.
-
Co-eluting Drugs: If analyzing clinical samples, other drugs the patient may be taking could have similar masses and retention times.
Vandetanib Signaling Pathway
To aid in understanding the biological context of your experiments, the following diagram illustrates the key signaling pathways inhibited by Vandetanib.
Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.
Optimizing mass spectrometry parameters for Vandetanib-d4 detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry for the detection and quantification of Vandetanib and its deuterated internal standard, Vandetanib-d4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended mass spectrometry parameters for the detection of Vandetanib and this compound?
A1: For optimal detection, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) is recommended. The following MRM transitions are commonly used:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Vandetanib | 475.1 | 112.1 |
| This compound | 479.1 | 116.2 |
These transitions should be optimized on your specific instrument for parameters such as collision energy (CE) and declustering potential (DP) to ensure maximum sensitivity.
Q2: What are the key considerations for sample preparation when analyzing Vandetanib in biological matrices?
A2: The choice of sample preparation technique is critical for accurate and reproducible results. The two most common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
-
Liquid-Liquid Extraction (LLE): A simple and cost-effective method. A common protocol involves the extraction of Vandetanib from plasma or cerebrospinal fluid (CSF) using an organic solvent like tert-butyl methyl ether, often with the addition of a small amount of ammonium hydroxide to adjust the pH.
-
Solid-Phase Extraction (SPE): Often provides cleaner extracts, reducing matrix effects. A reversed-phase SPE cartridge (e.g., C18) can be used. The general steps involve conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte of interest.
The selection of the method may depend on the complexity of the matrix and the desired level of sensitivity.
Q3: What are the known metabolites of Vandetanib that could potentially interfere with the analysis?
A3: Vandetanib is metabolized in vivo, and its metabolites could potentially interfere with the analysis. The primary metabolic reactions occur on the N-methyl piperidine ring and include:
Additionally, a phase II metabolite, a direct glucuronide conjugate of Vandetanib, has been identified.[1][2] When developing a chromatographic method, it is important to ensure that these metabolites are chromatographically separated from Vandetanib and this compound to prevent any interference with quantification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity or No Signal | 1. Incorrect MS/MS transitions. 2. Suboptimal ionization source parameters. 3. Inefficient sample extraction. 4. Degradation of Vandetanib or this compound. | 1. Verify the precursor and product ion m/z values for both analytes. 2. Optimize source parameters such as ion spray voltage, temperature, and gas flows. 3. Evaluate extraction recovery. Consider an alternative extraction method (e.g., switch from LLE to SPE). 4. Ensure proper sample handling and storage conditions to prevent degradation. |
| High Background Noise or Interferences | 1. Matrix effects from endogenous components in the sample. 2. Contamination from solvents, glassware, or the LC system. 3. Co-elution of Vandetanib metabolites. | 1. Improve sample cleanup. Solid-phase extraction (SPE) can be more effective at removing interfering matrix components than liquid-liquid extraction. 2. Use high-purity solvents and thoroughly clean all materials. Implement a system flush. 3. Optimize the chromatographic method to achieve baseline separation of Vandetanib, its metabolites, and the internal standard. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Incompatible sample solvent with the mobile phase. 3. Secondary interactions with the stationary phase. | 1. Dilute the sample or inject a smaller volume. 2. Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase. 3. Adjust the mobile phase pH or organic content. Consider a different column chemistry. |
| Inconsistent or Non-Reproducible Results | 1. Variability in sample preparation. 2. Unstable spray in the ESI source. 3. Fluctuation in LC system pressure. | 1. Ensure consistent and precise execution of the extraction protocol. Use of an automated liquid handler can improve reproducibility. 2. Check for blockages in the ESI probe and ensure a stable, fine mist. 3. Check for leaks in the LC system and ensure the pump is properly primed and degassed. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for Vandetanib in Human Plasma
-
Sample Preparation: To 100 µL of human plasma, add the internal standard (this compound) solution.
-
Extraction: Add 500 µL of tert-butyl methyl ether containing 0.1% ammonium hydroxide.
-
Vortexing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol for Vandetanib
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with water) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Vandetanib and this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.
Visualizations
Signaling Pathways Inhibited by Vandetanib
Vandetanib is a potent inhibitor of both Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[3] By blocking these receptors, Vandetanib disrupts key signaling cascades involved in tumor growth, proliferation, and angiogenesis.
References
Overcoming matrix effects in Vandetanib quantification with Vandetanib-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Vandetanib-d4 to overcome matrix effects in the quantification of Vandetanib by LC-MS/MS.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of Vandetanib.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Analyte Response | Inconsistent sample preparation. | Ensure precise and consistent pipetting of plasma/serum, internal standard, and precipitation/extraction solvents. Use a validated and standardized sample preparation protocol. |
| Incomplete protein precipitation. | Optimize the ratio of plasma/serum to precipitation solvent (e.g., methanol, acetonitrile). Ensure thorough vortexing and adequate centrifugation time and speed. | |
| Variable matrix effects between samples. | Utilize a stable isotope-labeled internal standard like this compound, which co-elutes with the analyte and experiences similar matrix effects, thus providing reliable normalization.[1][2] | |
| Poor Peak Shape or Tailing | Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For Vandetanib, a slightly acidic mobile phase (e.g., pH 4.1-5.0) is often used.[2][3] |
| Column degradation or contamination. | Use a guard column to protect the analytical column. If peak shape deteriorates, wash the column with a strong solvent or replace it if necessary. | |
| Sample solvent incompatible with mobile phase. | Ensure the final sample solvent is similar in composition and strength to the initial mobile phase to prevent peak distortion. | |
| Low Analyte Recovery | Inefficient extraction. | Optimize the extraction solvent and pH. For liquid-liquid extraction of Vandetanib, tert-butyl methyl ether with a small amount of ammonium hydroxide has been shown to be effective.[1][2] |
| Analyte instability. | Investigate the stability of Vandetanib under the storage and sample processing conditions used. Perform freeze-thaw and bench-top stability experiments.[4] | |
| Signal Suppression or Enhancement (Matrix Effect) | Co-elution of endogenous matrix components (e.g., phospholipids). | Optimize the chromatographic separation to separate Vandetanib from interfering matrix components. This may involve adjusting the gradient, mobile phase composition, or using a different stationary phase.[5] |
| Employ more rigorous sample clean-up techniques such as solid-phase extraction (SPE) or use phospholipid removal plates. | ||
| Dilute the sample to reduce the concentration of interfering matrix components, if sensitivity allows.[6] | ||
| Carryover | Contamination from a previous high-concentration sample. | Optimize the autosampler wash procedure, using a strong, organic solvent. Inject a blank sample after a high-concentration sample to check for carryover. |
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound recommended for the quantification of Vandetanib?
A1: A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard for quantitative bioanalysis by LC-MS/MS. Because it has a very similar chemical structure and physicochemical properties to Vandetanib, it co-elutes with the analyte and experiences nearly identical effects from the sample matrix (e.g., ion suppression or enhancement). This co-elution ensures that any variations in sample preparation, injection volume, and ionization efficiency are mirrored in both the analyte and the internal standard. Consequently, the ratio of the analyte signal to the SIL-IS signal remains constant, leading to more accurate and precise quantification.
Q2: What are the common sources of matrix effects in plasma/serum samples?
A2: The most common sources of matrix effects in plasma and serum are phospholipids from cell membranes, salts, and endogenous metabolites. These compounds can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer source, leading to either suppression or enhancement of the analyte signal.
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: The matrix effect can be evaluated by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract spiked with the analyte) to the peak area of the analyte in a neat solution at the same concentration.[4] The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. Analysis of samples from multiple sources is recommended to assess the variability of the matrix effect.[2]
Q4: What are the key validation parameters to consider for a bioanalytical method for Vandetanib quantification?
A4: According to regulatory guidelines (e.g., FDA and EMA), the key validation parameters for a bioanalytical method include:
-
Specificity and Selectivity: Ensuring no interference from endogenous components at the retention time of the analyte and internal standard.
-
Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter, respectively. This is typically evaluated at multiple concentration levels (LQC, MQC, HQC).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: Evaluating the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, bench-top, long-term storage).[4]
Experimental Protocols and Data
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for preparing plasma samples for Vandetanib analysis.
-
To 100 µL of plasma sample, add 500 µL of a solution containing the internal standard (this compound) in methanol.[7]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[7]
-
Centrifuge the mixture at high speed (e.g., 9500 x g) for 5 minutes to pellet the precipitated proteins.[7]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of Vandetanib.
| Parameter | Condition | Reference |
| LC System | Agilent 1200 Series or equivalent | [3] |
| Column | Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) | [1][2] |
| Mobile Phase | Isocratic: 50:50 (v/v) Acetonitrile / 10 mM Ammonium Formate (pH 5.0) | [1][2] |
| Flow Rate | 0.11 mL/min | [1][2] |
| Injection Volume | 5 µL | [3] |
| MS System | API-3200 or Agilent 6410 QqQ | [2][3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [3] |
| MRM Transitions | Vandetanib: m/z 475.1 → 112.1 | [2] |
| This compound: m/z 479.1 → 116.2 | [2] |
Method Validation Data Summary
The following tables present a summary of validation data from a published method for Vandetanib quantification in human plasma.
Table 1: Calibration Curve and Linearity
| Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Human Plasma | 1.0 - 3000 | ≥ 0.992 | [2] |
| Cerebrospinal Fluid | 0.25 - 50 | ≥ 0.990 | [2] |
Table 2: Accuracy and Precision
| Matrix | QC Level | Concentration (ng/mL) | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Within-Day Accuracy (%) | Between-Day Accuracy (%) | Reference |
| Human Plasma | LQC | 2.0 | ≤ 5.9 | ≤ 5.9 | 104.0 - 108.5 | 104.0 - 108.5 | [2] |
| MQC | 200 | ≤ 5.9 | ≤ 5.9 | 104.0 - 108.5 | 104.0 - 108.5 | [2] | |
| HQC | 2500 | ≤ 5.9 | ≤ 5.9 | 104.0 - 108.5 | 104.0 - 108.5 | [2] |
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | Mean Recovery (%) | Matrix Factor (MF) | Reference |
| Vandetanib | Human Plasma | 80 | 0.98 (%CV ≤ 4.97) | [2] |
| Vandetanib | Human Plasma | 99.14 ± 2.04 | 95.63 ± 2.55 | [4] |
Visualizations
Caption: Experimental workflow for Vandetanib quantification.
Caption: Troubleshooting logic for matrix effects.
References
- 1. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 7. research.rug.nl [research.rug.nl]
Improving sensitivity and accuracy of Vandetanib assays using Vandetanib-d4
This technical support center provides guidance on improving the sensitivity and accuracy of Vandetanib assays using its deuterated internal standard, Vandetanib-d4. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data.
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of Vandetanib using LC-MS/MS.
| Issue | Potential Cause | Recommended Solution |
| Low Vandetanib Recovery | Inefficient protein precipitation. | Ensure complete protein precipitation by using ice-cold acetonitrile or methanol and vortexing thoroughly. |
| Incomplete extraction from the sample matrix. | Optimize the liquid-liquid extraction solvent. A mixture of tert-butyl methyl ether with a small percentage of ammonium hydroxide has been shown to be effective.[1][2] | |
| High protein binding of Vandetanib. | Acidifying the plasma sample prior to extraction can help disrupt protein binding and improve recovery.[3] | |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. | Use a standardized and validated sample preparation protocol. The use of an automated liquid handler can improve consistency. |
| Fluctuations in LC-MS/MS system performance. | Ensure the system is properly calibrated and maintained. Regular cleaning of the ion source is crucial. | |
| Inter-individual differences in plasma samples.[3][4] | The use of a stable isotope-labeled internal standard like this compound is essential to correct for variability in extraction recovery and matrix effects between different patient samples.[3][4] | |
| Poor Peak Shape (Tailing or Fronting) | Incompatible mobile phase pH with the analyte. | Adjust the pH of the mobile phase. For Vandetanib, a slightly acidic mobile phase (e.g., pH 5.0 with ammonium formate) has been used successfully.[1][2] |
| Column degradation or contamination. | Use a guard column to protect the analytical column. If peak shape deteriorates, wash or replace the column. | |
| Low Sensitivity (High LLOQ) | Suboptimal mass spectrometry parameters. | Optimize the ion source parameters (e.g., ion spray voltage, temperature) and collision energy for the specific m/z transitions of Vandetanib and this compound. |
| Matrix effects suppressing the analyte signal. | Optimize the sample cleanup procedure to remove interfering matrix components. A thorough liquid-liquid extraction is recommended.[1][2] Analysis of plasma from different sources can help identify and mitigate matrix effects.[2] | |
| Internal Standard Signal Instability | Degradation of this compound. | Ensure proper storage of the internal standard solution (e.g., protected from light, at the recommended temperature). |
| Inconsistent addition of the internal standard. | Use a calibrated pipette and add the internal standard to all samples, standards, and quality controls at the beginning of the sample preparation process. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound recommended as an internal standard for Vandetanib assays?
A1: A stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS bioanalysis. It is chemically identical to Vandetanib, meaning it co-elutes chromatographically and behaves similarly during sample preparation and ionization. This allows it to accurately compensate for variations in extraction recovery, matrix effects, and instrument response, leading to improved accuracy and precision of the results.[3][4]
Q2: What are the optimal mass-to-charge (m/z) transitions for Vandetanib and this compound?
A2: The recommended m/z transitions to monitor are:
Q3: What is a typical linear range for a Vandetanib assay in human plasma using this compound?
A3: A validated LC-MS/MS method has demonstrated a linear range of 1.0 to 3,000 ng/mL in human plasma.[1][2] Another method reported a linear range of 5 to 500 ng/mL.[5][6]
Q4: What level of accuracy and precision can be expected from an optimized assay?
A4: For an assay using this compound, within-day and between-day precision (as %CV) can be expected to be ≤ 5.9%, with accuracies ranging from 104.0% to 108.5% in plasma.[1][2] In another validated method, precision was between 1.07–4.82% and accuracy was 98.9 ± 2.54% in human plasma.
Q5: How can I minimize matrix effects in my Vandetanib assay?
A5: A robust sample preparation method is key. Liquid-liquid extraction with a solvent like tert-butyl methyl ether has been shown to provide good recovery and minimize matrix effects.[1][2] Analyzing samples from at least six different sources can help to assess and manage the impact of the matrix.[2]
Experimental Protocols
Detailed Methodology for Vandetanib Quantification in Human Plasma
This protocol is based on a validated LC-MS/MS method using this compound as an internal standard.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of this compound internal standard solution (concentration should be optimized based on the expected analyte concentration range).
-
Add 50 µL of 0.1 M NaOH and vortex for 30 seconds.
-
Add 1 mL of tert-butyl methyl ether containing 0.1% ammonium hydroxide.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
2. LC-MS/MS Parameters
| Parameter | Value |
| LC System | Agilent 1200 or equivalent |
| MS System | API-3200 or equivalent triple quadrupole |
| Column | Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)[1][2] |
| Mobile Phase | Isocratic: 50:50 (v/v) Acetonitrile / 10mM Ammonium Formate (pH 5.0)[1][2] |
| Flow Rate | 0.11 mL/min[1][2] |
| Column Temperature | Ambient |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Vandetanib: m/z 475.1 → 112.1this compound: m/z 479.1 → 116.2[1] |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
Quantitative Data Summary
The following tables summarize the performance of a validated LC-MS/MS assay for Vandetanib using this compound as an internal standard in human plasma.[1][2]
Table 1: Calibration Curve Parameters
| Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Human Plasma | 1.0 - 3,000 | ≥ 0.992 | 1.0 |
| Human CSF | 0.25 - 50 | ≥ 0.990 | 0.25 |
Table 2: Precision and Accuracy in Human Plasma
| QC Level | Concentration (ng/mL) | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Within-Day Accuracy (%) | Between-Day Accuracy (%) |
| Low | 3 | ≤ 5.9 | ≤ 5.9 | 104.0 - 108.5 | 104.0 - 108.5 |
| Medium | 100 | ≤ 5.9 | ≤ 5.9 | 104.0 - 108.5 | 104.0 - 108.5 |
| High | 2,000 | ≤ 5.9 | ≤ 5.9 | 104.0 - 108.5 | 104.0 - 108.5 |
Table 3: Recovery and Matrix Effect
| Parameter | Value |
| Mean Recovery of Vandetanib | > 80%[1][2] |
| Matrix Factor (MF) for Vandetanib | 0.98 (%CV ≤ 4.97)[2] |
Visualizations
Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.
Caption: Workflow for Vandetanib quantification in plasma.
Caption: Troubleshooting logic for Vandetanib assay issues.
References
- 1. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of vandetanib: three phase I studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vandetanib-d4 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Vandetanib-d4 in biological matrices. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical assays?
This compound is a deuterated form of Vandetanib, a multi-tyrosine kinase inhibitor. The "-d4" indicates that four hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to Vandetanib, but its increased mass allows it to be distinguished by the mass spectrometer, ensuring accurate quantification of the analyte by correcting for variability during sample preparation and analysis.
Q2: What are the typical biological matrices in which this compound stability is a concern?
The stability of this compound is crucial in any biological matrix used for pharmacokinetic, toxicokinetic, or metabolism studies. The most common matrices include:
-
Plasma: The liquid component of blood, widely used for drug concentration monitoring.
-
Serum: The liquid portion of blood after coagulation.
-
Urine: Used to assess the excretion of the drug and its metabolites.
-
Tissue Homogenates: To determine drug distribution in specific organs.
-
Cerebrospinal Fluid (CSF): For studies involving the central nervous system.
Q3: What are the key stability parameters to consider for this compound in biological matrices?
According to regulatory guidelines on bioanalytical method validation, the following stability assessments are critical:
-
Stock Solution Stability: The stability of this compound in the solvent used to prepare stock solutions.
-
Freeze-Thaw Stability: The stability of the analyte after multiple cycles of freezing and thawing of the biological samples.
-
Bench-Top (Short-Term) Stability: The stability of the analyte in the biological matrix at room temperature or refrigerated conditions for a period equivalent to the sample handling and processing time.
-
Long-Term Stability: The stability of the analyte in the biological matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended duration.
-
Post-Preparative Stability: The stability of the processed sample (e.g., in the autosampler) before analysis.
Troubleshooting Guide
Issue 1: Inconsistent or low recovery of this compound during sample preparation.
-
Potential Cause: Degradation of this compound during sample handling and extraction.
-
Troubleshooting Steps:
-
Minimize Bench-Top Time: Process samples on an ice bath and minimize the time they are kept at room temperature.
-
pH Control: Ensure the pH of the extraction solvent is optimal for this compound stability. Acidic conditions are often preferred for the extraction of basic compounds like Vandetanib.
-
Antioxidant Addition: If oxidative degradation is suspected, consider adding an antioxidant (e.g., ascorbic acid) to the samples immediately after collection.
-
Evaluate Extraction Method: A different sample preparation technique (e.g., solid-phase extraction vs. liquid-liquid extraction or protein precipitation) might yield better recovery and stability.
-
Issue 2: Apparent degradation of this compound in stored plasma samples.
-
Potential Cause: Enzymatic degradation or instability at the storage temperature.
-
Troubleshooting Steps:
-
Enzyme Inhibition: Immediately after blood collection, add a broad-spectrum enzyme inhibitor cocktail to the collection tubes, especially if metabolism in the matrix is suspected.
-
Storage Temperature: Ensure samples are stored at or below -70°C. Long-term storage at higher temperatures like -20°C may not be sufficient to prevent degradation.
-
pH Adjustment: Consider adjusting the pH of the plasma sample before freezing to a range where this compound is more stable.
-
Issue 3: High variability in quantification results across a batch of samples.
-
Potential Cause: Differential adsorption of this compound and the analyte to container surfaces or instrument components.
-
Troubleshooting Steps:
-
Use of Silanized Glassware/Low-Binding Tubes: To minimize non-specific binding of the analyte and internal standard.
-
Conditioning of LC System: Before injecting study samples, inject several high-concentration samples to saturate any active sites in the LC system that might cause differential adsorption.
-
Mobile Phase Optimization: Adjust the mobile phase composition (e.g., organic solvent content, pH) to minimize interactions with the analytical column and tubing.
-
Experimental Protocols & Data
While specific stability data for this compound is not extensively published, its stability is expected to be comparable to that of Vandetanib. The following tables summarize the stability of Vandetanib in human plasma and CSF, as established in a validated LC-ESI-MS/MS method where this compound was used as the internal standard.
Table 1: Short-Term Stability of Vandetanib in Human Plasma and CSF
| Matrix | Storage Temperature | Duration (hours) | Concentration (ng/mL) | % Difference from Control |
| Plasma | 4°C | 24 | 2.0 | < 10% |
| 24 | 2500 | < 10% | ||
| 25°C | 24 | 2.0 | < 10% | |
| 24 | 2500 | < 10% | ||
| CSF | 4°C | 24 | 0.3 | < 10% |
| 24 | 40 | < 10% | ||
| 25°C | 24 | 0.3 | < 10% | |
| 24 | 40 | < 10% |
Table 2: Long-Term Stability of Vandetanib in Human Plasma and CSF at -80°C
| Matrix | Duration (days) | Low QC (ng/mL) | % Difference | High QC (ng/mL) | % Difference |
| Plasma | 7 | 2.0 | 1.9 | 2500 | 2.7 |
| 15 | 2.0 | 4.7 | 2500 | 0.7 | |
| 30 | 2.0 | -1.6 | 2500 | 3.3 | |
| 40 | 2.0 | 4.0 | 2500 | 0.6 | |
| 60 | 2.0 | -4.8 | 2500 | 6.6 | |
| 90 | 2.0 | 0.7 | 2500 | -6.8 | |
| CSF | 7 | 0.3 | - | 40 | - |
| 15 | 0.3 | - | 40 | - | |
| 30 | 0.3 | - | 40 | - | |
| 40 | 0.3 | - | 40 | - | |
| 60 | 0.3 | - | 40 | - | |
| 90 | 0.3 | - | 40 | - | |
| (Data for CSF long-term stability was stated to be < 10% change but individual data points were not provided in the source material) |
Table 3: Freeze-Thaw Stability of Vandetanib in Human Plasma and CSF
| Matrix | Number of Cycles | Low QC (ng/mL) | % Difference | High QC (ng/mL) | % Difference |
| Plasma | 3 | 2.0 | < 4% | 2500 | < 4% |
| CSF | 3 | 0.3 | < 4% | 40 | < 4% |
Experimental Protocol: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike blank biological matrix with Vandetanib at low and high quality control (QC) concentrations. Aliquot into multiple vials.
-
Freezing: Store the QC samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Thawing: Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at -80°C for at least 12 hours.
-
Cycles: Repeat the freeze-thaw cycle for the desired number of times (typically three).
-
Analysis: After the final thaw, analyze the samples using a validated bioanalytical method and compare the concentrations to those of freshly prepared QC samples.
-
Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration.
Visualizations
Vandetanib Signaling Pathway Inhibition
Vandetanib is a multi-kinase inhibitor that targets key signaling pathways involved in tumor growth and angiogenesis.[1] It primarily inhibits Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases.
Caption: Vandetanib inhibits VEGFR, EGFR, and RET, blocking downstream PI3K/AKT and RAS/MAPK pathways.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound in a biological matrix.
Caption: General workflow for evaluating the stability of an analyte in a biological matrix.
References
Minimizing back-exchange of deuterium in Vandetanib-d4
This technical support guide provides researchers, scientists, and drug development professionals with essential information for minimizing the potential for deuterium back-exchange in Vandetanib-d4. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the isotopic stability of this internal standard during analysis.
Frequently Asked Questions (FAQs)
Q1: How stable is the deuterium label in this compound and where is it located?
The deuterium atoms in this compound are located on the methoxy group attached to the quinazoline ring. Deuterium labels on aromatic methoxy groups are non-labile and covalently bonded to carbon. Unlike the exchangeable protons on amines (-NH), hydroxyls (-OH), or sulfhydryls (-SH), these C-D bonds are highly stable under typical analytical conditions, including those used for sample storage, extraction, and LC-MS/MS analysis. Back-exchange is not expected under routine experimental procedures.
Q2: Under what theoretical conditions could back-exchange of methoxy deuterons occur?
While highly unlikely in a standard analytical workflow, back-exchange at a carbon center could theoretically be facilitated by extreme conditions that are not typically employed in bioanalysis. These include prolonged exposure to strong acids or bases, high temperatures, or the presence of specific metal catalysts, which can promote electrophilic aromatic substitution or other exchange mechanisms.[1]
Q3: What are the optimal pH and temperature conditions for storing and handling this compound to ensure its isotopic stability?
To ensure maximum stability and prevent any potential degradation or exchange, follow these guidelines, which represent best practices for handling any analytical standard.
-
Storage: Store this compound solutions, especially stock solutions, at -20°C or -80°C in a tightly sealed container to prevent solvent evaporation and degradation.
-
Handling: When preparing samples for analysis, it is recommended to keep them at a low temperature (e.g., 4°C or on ice).[2]
-
pH: Maintain the sample and solvent pH within a neutral to mildly acidic range (pH 3-7). Avoid strongly acidic or alkaline conditions, as these can promote degradation of the parent molecule, even if back-exchange is not a primary concern.[3]
Q4: My LC-MS/MS results show a variable or poor response for this compound. Could this be due to back-exchange?
Given the stability of the C-D bonds on the methoxy group, back-exchange is the least likely cause of signal variability. Other, more common factors should be investigated first:
-
Extraction Recovery: Inconsistent recovery of the internal standard from the sample matrix (e.g., plasma, tissue) is a frequent cause of variability.[4]
-
Matrix Effects: Ion suppression or enhancement from endogenous components in the sample matrix can significantly affect the MS signal.
-
Instrument Carry-over: Adsorption of the analyte or internal standard to instrument surfaces can lead to carry-over between injections, affecting accuracy.[5]
-
Pipetting or Dilution Errors: Simple human errors during sample preparation can lead to significant variations.
-
Analyte Stability: Degradation of this compound due to light exposure, improper temperature, or extreme pH should be considered.[3]
Q5: What are the recommended sample preparation procedures to maintain the integrity of this compound as an internal standard?
A robust sample preparation procedure is critical. Protein precipitation followed by evaporation and reconstitution is a common and effective method. It is crucial to optimize the procedure to ensure high and consistent recovery for both the analyte and the internal standard. Using a stable isotope-labeled internal standard like this compound is the best way to correct for variability in recovery and matrix effects.[4]
Troubleshooting Guide: Inconsistent Internal Standard (IS) Signal
| Symptom | Possible Cause | Recommended Action |
| Inconsistent or Low IS Peak Area | Poor Extraction Recovery | Optimize the protein precipitation solvent (e.g., test different ratios of acetonitrile or methanol). Consider alternative extraction methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Matrix Effects (Ion Suppression/Enhancement) | Evaluate matrix effects by comparing the IS response in post-extraction spiked matrix samples versus neat solutions. Adjust chromatographic conditions to separate the analyte from interfering matrix components.[4] | |
| Instrument Carry-over | Inject a blank solvent sample after a high-concentration sample to check for carry-over. Develop a robust needle and injector wash method using a strong organic solvent.[5] | |
| Pipetting or Dilution Inaccuracy | Review and verify all dilution steps. Ensure pipettes are properly calibrated. Prepare fresh calibration standards and quality control (QC) samples. | |
| Analyte Degradation | Protect samples from light and maintain low temperatures throughout the process. Ensure the pH of all solutions is within a stable range for Vandetanib (typically neutral to mildly acidic).[3] | |
| Back-Exchange (Extremely Unlikely) | As a final check, confirm that samples and solvents have not been exposed to extreme pH (e.g., <2 or >10) or high temperatures for prolonged periods. This is a highly improbable cause. |
Best Practices for Minimizing Potential Back-Exchange
While this compound is inherently stable, the principles for minimizing back-exchange in more labile compounds (e.g., in hydrogen-deuterium exchange proteomics) serve as a gold standard for careful handling of any deuterated molecule.
| Parameter | Condition | Rationale | Reference |
| pH | 2.5 - 3.0 | The rate of hydrogen exchange is slowest at this pH minimum. | [6][7] |
| Temperature | 0 - 4 °C | Lowering the temperature dramatically slows the exchange rate.[2] | [2][8] |
| Time | Minimize | Reduce the time between sample preparation and analysis to limit exposure to aqueous environments. | [7][8] |
| Solvent | Aprotic when possible | Use aprotic solvents (e.g., acetonitrile) for storage and reconstitution where the analytical method allows, as they lack exchangeable protons. |
Diagrams and Workflows
Below are diagrams illustrating a logical troubleshooting workflow for inconsistent internal standard signals and a recommended experimental workflow for sample analysis using this compound.
Caption: Troubleshooting flowchart for inconsistent internal standard signals.
Caption: Recommended workflow for LC-MS/MS sample preparation.
Experimental Protocol: Quantification of Vandetanib in Plasma
This protocol describes a standard method for the quantification of Vandetanib in human plasma using this compound as an internal standard (IS), incorporating best practices to ensure data integrity.
1. Materials and Reagents
-
Vandetanib and this compound analytical standards.
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (or other appropriate mobile phase modifier).
-
96-well collection plates.
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately dissolve Vandetanib and this compound in methanol or DMSO. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the Vandetanib stock solution in 50:50 acetonitrile:water to create calibration standards (e.g., ranging from 1 to 2000 ng/mL).
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile:water.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of study samples, calibration standards, and quality control (QC) samples into a 96-well plate.
-
Add 10 µL of the this compound IS working solution to all wells except for the double blank (add 10 µL of 50:50 acetonitrile:water instead).
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to all wells to precipitate proteins.
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
(Optional but recommended) Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Seal the plate and vortex briefly before placing it in the autosampler (kept at 4-10°C).
4. LC-MS/MS Conditions (Example)
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 5% B, ramp to 95% B, hold, and re-equilibrate).
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Optimized transitions for Vandetanib and this compound.
5. Data Analysis
-
Integrate the peak areas for both Vandetanib and this compound.
-
Calculate the peak area ratio (Vandetanib / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Vandetanib in the QC and study samples from the calibration curve.
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 2. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential adsorption of an analyte and its D4, D5 and 13C6 labeled analogues combined with instrument-specific carry-over issues: The Achilles' heel of ibrutinib TDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Enhancing recovery of Vandetanib-d4 during sample extraction
Welcome to the technical support center for enhancing the recovery of Vandetanib-d4 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a deuterated form of Vandetanib, a tyrosine kinase inhibitor used in cancer therapy. In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS). Because it is chemically almost identical to Vandetanib, it behaves similarly during sample extraction and analysis, which helps to correct for variability and improve the accuracy and precision of quantifying Vandetanib in biological samples.
Q2: What are the common methods for extracting this compound from biological samples?
The three most common techniques for extracting this compound from biological matrices like plasma or serum are:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is added to the sample to precipitate proteins, leaving the analyte of interest in the supernatant.
-
Liquid-Liquid Extraction (LLE): A method based on the differential solubility of the analyte in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).
-
Solid-Phase Extraction (SPE): A technique where the analyte is selectively adsorbed onto a solid sorbent material and then eluted with an appropriate solvent, providing a cleaner sample extract compared to PPT and LLE.
Q3: What is a good recovery percentage for this compound?
A good recovery for an internal standard should be consistent and ideally high (typically >80%) to ensure the reliability of the bioanalytical method. However, consistency is often more critical than achieving a very high absolute recovery. A study utilizing protein precipitation with acetonitrile reported a mean extraction recovery of 103±3% for Vandetanib.[1]
Q4: Can the pH of the sample affect the recovery of this compound?
Yes, the pH of the sample can significantly impact the extraction recovery of this compound. Vandetanib has two pKa values (5.2 and 9.4), meaning its charge state will change with pH. For extraction methods like LLE and SPE, adjusting the pH of the sample can optimize the partitioning of the analyte into the organic solvent or its retention on the sorbent, thereby improving recovery.
Troubleshooting Guide
This guide addresses common issues that can lead to low or variable recovery of this compound during sample extraction.
Low Recovery
Problem: The recovery of this compound is consistently low across all samples.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Suboptimal Extraction Method | The chosen extraction method may not be efficient for this compound in the specific biological matrix. |
| Action: Evaluate alternative extraction techniques. If using protein precipitation, consider liquid-liquid extraction or solid-phase extraction for potentially higher recovery and cleaner extracts. | |
| Incorrect Solvent Selection (LLE & SPE) | The organic solvent used in LLE may have poor partitioning for this compound. The elution solvent in SPE might be too weak to desorb the analyte completely from the sorbent. |
| Action (LLE): Test solvents with different polarities. For Vandetanib, a basic compound, using an extraction solvent containing a small percentage of a basic modifier might improve partitioning. | |
| Action (SPE): Increase the elution strength of the solvent. This can be achieved by increasing the proportion of the organic component or by adding a modifier (e.g., a small amount of acid or base) to the elution solvent. | |
| Inappropriate pH | The pH of the sample may not be optimal for the extraction of this compound. |
| Action: Adjust the pH of the sample to ensure this compound is in its neutral form, which generally enhances its extraction into organic solvents or its retention on reversed-phase SPE sorbents. Given Vandetanib's pKa values, a pH between 7.4 and 9 would be a reasonable starting point to explore. | |
| Non-Specific Binding | This compound may adsorb to the surfaces of collection tubes, pipette tips, or other labware, especially if the sample is stored for a prolonged period. |
| Action: Use low-binding microcentrifuge tubes and pipette tips. Consider adding a small amount of an organic solvent or a surfactant to the sample to reduce non-specific binding. |
High Variability in Recovery
Problem: The recovery of this compound is inconsistent between samples.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Matrix Effects | Components in the biological matrix (e.g., lipids, proteins) can interfere with the extraction process or the ionization of this compound in the mass spectrometer, leading to variable results. This is more common with simpler extraction methods like protein precipitation. |
| Action: Employ a more rigorous sample cleanup method like SPE to remove interfering matrix components. Optimize the chromatographic conditions to separate this compound from co-eluting matrix components. | |
| Inconsistent pH | If the pH of the samples varies, the extraction efficiency of this compound will also be inconsistent. |
| Action: Ensure that the pH of all samples and standards is adjusted to a consistent value before extraction. | |
| Precipitate Disturbance (PPT) | Inconsistent aspiration of the supernatant without disturbing the protein pellet can lead to variable recovery. |
| Action: Ensure complete protein precipitation and careful removal of the supernatant. Centrifuge at a sufficient speed and for an adequate duration to obtain a compact pellet. | |
| Deuterium-Hydrogen Exchange | Although less common with stable deuteration on a piperidine ring, extreme pH or temperature conditions could potentially lead to some exchange of deuterium for hydrogen, affecting the mass spectrometric signal. |
| Action: Avoid exposing samples to harsh acidic or basic conditions for extended periods. Store samples at appropriate temperatures (e.g., -80°C). |
Quantitative Data Summary
The following table summarizes reported recovery data for Vandetanib from human plasma/serum using different extraction methods.
| Extraction Method | Analyte | Matrix | Recovery (%) | Reference |
| Protein Precipitation | Vandetanib | Human Serum | 103 ± 3 | [1] |
| Liquid-Liquid Extraction | This compound | Human Plasma | Not explicitly stated, but method was validated | N/A |
| Solid-Phase Extraction | Vandetanib | Human Plasma | Not specifically found for Vandetanib, but generally high recoveries (>85%) are achievable with optimized methods. | N/A |
Experimental Protocols
Protein Precipitation (PPT)
This protocol is based on a validated method for the analysis of Vandetanib in human serum.[1]
-
Sample Preparation:
-
Pipette 100 µL of human serum into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard solution.
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE)
This is a general protocol that can be adapted and optimized for this compound extraction.
-
Sample Preparation:
-
Pipette 200 µL of plasma into a clean tube.
-
Add 20 µL of this compound internal standard solution.
-
Add 50 µL of a buffer solution (e.g., 0.1 M ammonium hydroxide) to adjust the pH.
-
-
Extraction:
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex the mixture for 2 minutes to facilitate the extraction of the analyte into the organic phase.
-
-
Phase Separation:
-
Centrifuge the tubes at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Solvent Evaporation:
-
Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE)
This is a general protocol using a reversed-phase SPE cartridge that should be optimized for this compound.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Pre-treat the plasma sample (e.g., 200 µL) by adding the this compound internal standard and diluting with 800 µL of a weak aqueous buffer (e.g., 2% formic acid in water).
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the Vandetanib and this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile, potentially with a small amount of formic acid or ammonia).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for this compound extraction using Protein Precipitation.
Caption: Logical workflow for troubleshooting low this compound recovery.
References
Validation & Comparative
A Comparative Guide to Internal Standards for Vandetanib Analysis: Vandetanib-d4 and Alternatives
For researchers, scientists, and drug development professionals involved in the bioanalysis of Vandetanib, the choice of an appropriate internal standard (IS) is critical for developing robust and reliable quantitative assays. This guide provides a comparative overview of Vandetanib-d4 and other commonly used internal standards, supported by experimental data from published studies.
Vandetanib is a potent oral kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases. Accurate quantification of Vandetanib in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability and improving the accuracy and precision of the results.
This guide focuses on the comparison of this compound, a stable isotope-labeled internal standard, with other alternatives, such as Trazodone, which has also been utilized in Vandetanib quantification.
Performance Comparison of Internal Standards
The selection of an internal standard is a critical step in bioanalytical method development. A stable isotope-labeled (SIL) internal standard, such as this compound, is often considered the "gold standard" due to its similar physicochemical properties to the analyte. However, other structurally similar compounds, known as analogue internal standards, can also be employed. The following tables summarize the performance data of this compound and Trazodone as internal standards for Vandetanib analysis from various studies.
Table 1: Performance Data for this compound as an Internal Standard in LC-MS/MS Analysis of Vandetanib
| Parameter | Human Plasma | Human Cerebrospinal Fluid (CSF) |
| Linearity Range | 1.0 - 3,000 ng/mL | 0.25 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.992 | > 0.990 |
| Within-Day Precision (%RSD) | ≤ 5.9% | ≤ 8.8% |
| Between-Day Precision (%RSD) | ≤ 5.9% | ≤ 8.8% |
| Within-Day Accuracy (%Error) | 104.0 - 108.0% | 95.0 - 98.5% |
| Between-Day Accuracy (%Error) | 104.0 - 108.5% | 95.0 - 98.5% |
| Mean Recovery | > 80% | > 80% |
| Matrix Effect | No significant effect observed | Not explicitly reported |
Table 2: Performance Data for Trazodone as an Internal Standard in Vandetanib Analysis
| Parameter | LC-MS/MS (Serum) | HPLC-UV (Rat Plasma) |
| Linearity Range | 2.5 - 5,000 ng/mL | 80 - 4,000 ng/mL |
| Correlation Coefficient (r²) | Not explicitly reported | 0.9998 |
| Intra-Day Precision (%CV) | < 5% | < 5% |
| Inter-Day Precision (%CV) | < 6% | Not explicitly reported |
| Intra-Day Accuracy | 90 - 97% | 98.80 - 103.08% |
| Inter-Day Accuracy | 90 - 99% | 95.32 - 98.40% |
| Mean Recovery (Vandetanib) | 103 ± 3% | 96.65% |
| Mean Recovery (IS) | 94 ± 2% | Not explicitly reported |
Experimental Protocols
LC-MS/MS Method for Vandetanib Quantification using this compound as Internal Standard
This method is suitable for the analysis of Vandetanib in human plasma and cerebrospinal fluid.
-
Sample Preparation:
-
To 50 µL of plasma or CSF, add the internal standard solution (this compound).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Vandetanib: Specific precursor to product ion transition.
-
This compound: Specific precursor to product ion transition, reflecting the mass shift due to deuterium labeling.
-
-
LC-MS/MS Method for Vandetanib Quantification using Trazodone as Internal Standard
This method has been applied for the analysis of Vandetanib in human serum.
-
Sample Preparation:
-
To a serum sample, add the internal standard solution (Trazodone).
-
Precipitate proteins using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Inject the clear supernatant into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid or ammonium acetate).
-
Flow Rate: Dependent on the column and system.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: ESI positive mode.
-
Detection: MRM.
-
MRM Transitions:
-
Vandetanib: Specific precursor to product ion transition.
-
Trazodone: Specific precursor to product ion transition.
-
-
Visualizations
Signaling Pathway of Vandetanib
Vandetanib exerts its anti-cancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. The diagram below illustrates the primary targets of Vandetanib.
Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.
Experimental Workflow for Vandetanib Analysis
The following diagram outlines a typical experimental workflow for the quantitative analysis of Vandetanib in biological samples using an internal standard.
A Comparative Guide to the Cross-Validation of Analytical Methods for Vandetanib Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of two prominent analytical methods for the determination of Vandetanib, a potent tyrosine kinase inhibitor, utilizing its deuterated isotopologue, Vandetanib-d4, as an internal standard. The methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Vandetanib is a crucial therapeutic agent in the treatment of certain types of cancer, notably medullary thyroid carcinoma.[1][2] Its mechanism of action involves the inhibition of key signaling pathways responsible for tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases.[1][3] The precise measurement of Vandetanib concentrations in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and reliability of the results.
Comparative Analysis of Analytical Methods
This guide focuses on the cross-validation of HPLC-UV and LC-MS/MS methods for Vandetanib quantification, with this compound as the internal standard. While direct comparative studies are limited, a comprehensive analysis of individual validation reports allows for a thorough comparison of their performance characteristics.
Table 1: Performance Characteristics of HPLC-UV and LC-MS/MS Methods for Vandetanib Quantification
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 80 - 4000 ng/mL[4] | 1.0 - 3000 ng/mL (in plasma)[5][6] |
| Lower Limit of Quantification (LLOQ) | 80 ng/mL[4] | 1.0 ng/mL (in plasma)[5][6] |
| Accuracy | 95.32% to 103.08%[4] | 104.0% to 108.5% (in plasma)[6] |
| Precision (RSD %) | < 5%[4] | ≤ 5.9% (in plasma)[6] |
| Mean Recovery | 96.65%[4] | ~80%[6] |
| Run Time | < 8 minutes[4] | 3 minutes[6] |
| Internal Standard | Trazodone Hydrochloride[4] | This compound ([13C,d3]-ZD6474)[5][6] |
Note: The HPLC-UV method cited utilized Trazodone as an internal standard. For the purpose of this comparative guide, we are highlighting its performance characteristics as a representative of the technique, while emphasizing the recommendation of using this compound for optimal results. The LC-MS/MS method directly employed a deuterated Vandetanib internal standard.[5][6]
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it the preferred choice for bioanalytical studies requiring low detection limits.
Sample Preparation: A simple liquid-liquid extraction is employed.[6] To 100 µL of plasma, an internal standard solution of this compound is added, followed by a protein precipitation step using acetonitrile. After vortexing and centrifugation, the supernatant is extracted with tert-butyl methyl ether.[6] The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: Kinetex C18 (2.6 μm, 50 mm × 2.1 mm)[6]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10mM ammonium formate (50:50, v/v) at a pH of 5.0.[6]
-
Flow Rate: 0.11 mL/min[6]
-
Column Temperature: Ambient[6]
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitored Transitions:
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
While less sensitive than LC-MS/MS, HPLC-UV provides a robust and more accessible alternative for applications where higher concentrations of Vandetanib are expected.
Sample Preparation: Protein precipitation is the chosen method for sample extraction.[4] Methanol and acetonitrile are added to the plasma samples, which are then vortexed and centrifuged to precipitate proteins. The resulting supernatant is evaporated, and the residue is reconstituted in the mobile phase before injection.[4]
Chromatographic Conditions:
-
Column: C18 Atlantis column[4]
-
Mobile Phase: Gradient elution with acetonitrile and 0.5% triethylamine (pH 3.0).[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection Wavelength: 341 nm[4]
Visualizing the Process and Mechanism
To better understand the experimental workflow and the biological context of Vandetanib, the following diagrams are provided.
Caption: Experimental workflow for Vandetanib quantification.
Caption: Vandetanib's mechanism of action on signaling pathways.
Conclusion
Both LC-MS/MS and HPLC-UV are suitable methods for the quantification of Vandetanib. The choice of method will ultimately depend on the specific requirements of the study.
-
LC-MS/MS is the superior method for analyses requiring high sensitivity and selectivity, such as pharmacokinetic studies in matrices with low drug concentrations. The use of a deuterated internal standard like this compound is standard practice for this technique, ensuring the highest level of accuracy.
-
HPLC-UV offers a reliable and more accessible alternative for applications where lower sensitivity is acceptable, such as in the analysis of pharmaceutical formulations or in studies with higher expected plasma concentrations. For optimal accuracy and to mitigate matrix effects, the use of this compound as an internal standard is strongly recommended, even though other internal standards have been successfully used.[4]
By presenting this comparative data, we aim to equip researchers and drug development professionals with the necessary information to select the most appropriate analytical method for their Vandetanib quantification needs, thereby ensuring data of the highest quality and reliability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Stable Isotope Labeled Internal Standards for Vandetanib Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Vandetanib-d4 and an alternative stable isotope-labeled (SIL) internal standard, [¹³C,d₃]-Vandetanib, for the quantitative analysis of Vandetanib in biological matrices. The use of a SIL internal standard is crucial for correcting analytical variability in LC-MS/MS assays, ensuring accurate and reliable quantification of drug and metabolite concentrations.[1][2]
Performance Comparison of Internal Standards
The following table summarizes the performance characteristics of an LC-MS/MS method for Vandetanib quantification using [¹³C,d₃]-Vandetanib as the internal standard in human plasma.[1][2] It is anticipated that a properly validated method using this compound would yield comparable results.
| Parameter | Performance with [¹³C,d₃]-Vandetanib[1][2] | Expected Performance with this compound |
| Linearity Range (Human Plasma) | 1.0 - 3000 ng/mL (R² ≥ 0.992) | Similar range with high linearity (R² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | Comparable LLOQ, dependent on instrument sensitivity |
| Mean Recovery | 80% | High and consistent recovery |
| Within-day Precision (%RSD) | ≤ 5.9% | ≤ 15% |
| Between-day Precision (%RSD) | ≤ 5.9% | ≤ 15% |
| Within-day Accuracy | 104.0% to 108.5% | 85-115% of nominal concentration |
| Between-day Accuracy | 104.0% to 108.0% | 85-115% of nominal concentration |
| Matrix Effect | No significant matrix effect observed | Minimal and compensated by the internal standard |
Experimental Protocols
The following is a detailed methodology for a validated LC-MS/MS assay for the quantification of Vandetanib in human plasma using a stable isotope-labeled internal standard.[1][2]
1. Sample Preparation:
-
A simple liquid-liquid extraction is performed.
-
To a 100 µL aliquot of human plasma, add the internal standard solution ([¹³C,d₃]-Vandetanib or this compound).
-
Add 50 µL of 0.5 M ammonium hydroxide.
-
Add 1 mL of tert-butyl methyl ether, vortex for 1 minute, and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Shimadzu HPLC system
-
Column: Kinetex C18, 2.6 μm, 50 mm × 2.1 mm
-
Mobile Phase: Isocratic mixture of acetonitrile and 10mM ammonium formate (50:50, v/v), pH 5.0
-
Flow Rate: 0.11 mL/min
-
Injection Volume: 10 µL
-
MS/MS System: API-3200 LC-MS/MS system
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Monitored Transitions:
-
Vandetanib: m/z 475.1 → 112.1
-
[¹³C,d₃]-Vandetanib (ISTD): m/z 479.1 → 116.2
-
Note: For this compound, the expected transition would be m/z 479.1 → 116.1 (or a similar fragment depending on the position of the deuterium labels).
-
Visualizing Vandetanib's Mechanism of Action
Vandetanib is a multi-target tyrosine kinase inhibitor that targets key signaling pathways involved in tumor growth and angiogenesis. The following diagrams illustrate the experimental workflow for metabolite quantification and the signaling pathways inhibited by Vandetanib.
Experimental workflow for Vandetanib quantification.
Vandetanib's inhibition of key signaling pathways.
VEGFR2 Signaling Pathway.
EGFR Signaling Pathway.
RET Signaling Pathway.
References
- 1. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Validation of Vandetanib Bioanalytical Methods: A Comparative Guide
Researchers, scientists, and drug development professionals require robust and reproducible bioanalytical methods for the accurate quantification of therapeutic agents like Vandetanib. This guide provides a comparative overview of validated bioanalytical methods for Vandetanib, drawing from various single-laboratory studies to offer an inter-laboratory perspective on method performance. The experimental data, protocols, and underlying signaling pathways are detailed to assist in the selection and implementation of appropriate analytical techniques.
Vandetanib is a potent oral kinase inhibitor targeting multiple pathways involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and RET (Rearranged during Transfection) tyrosine kinases.[1][2][3] The accurate measurement of Vandetanib concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This guide summarizes and compares the performance of various high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Comparative Performance of Bioanalytical Methods
The following tables summarize the quantitative performance data from different validated bioanalytical methods for Vandetanib, providing a baseline for inter-laboratory comparison.
Table 1: Performance Characteristics of LC-MS/MS Methods for Vandetanib Quantification
| Parameter | Method 1 | Method 2 |
| Linearity Range (ng/mL) | 5 - 500 | Not Specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.48 (Human Plasma), 2.14 (Rat Liver Microsomes) | 5 |
| Accuracy (%) | 95.05 - 99.17 (Intra-day), 95.8 - 100.09 (Inter-day) | 98.4 - 106.3 |
| Precision (% RSD) | 0.66 - 2.66 (Intra-day), 0.97 - 3.08 (Inter-day) | < 1.7 (Inter-day), < 2.9 (Intra-day) |
| Recovery (%) | Not Specified | Not Specified |
| Matrix | Human Plasma, Rat Liver Microsomes | Human Plasma |
| Internal Standard | Not Specified | Not Specified |
| Reference | [4] | [5] |
Table 2: Performance Characteristics of HPLC-UV Methods for Vandetanib Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 80 - 4000 | 50 - 100 (µg/mL) | Not Specified |
| Lower Limit of Quantification (LLOQ) | 80 ng/mL | 6.8339 µg/mL | Not Specified |
| Accuracy (%) | 98.80 - 103.08 (Intra-assay), 95.32 - 98.40 (Inter-assay) | Not Specified | Not Specified |
| Precision (% RSD) | < 5 | Not Specified | Not Specified |
| Recovery (%) | 96.65 | Not Specified | Not Specified |
| Matrix | Rat Plasma | Bulk Drug | Human Urine, Human Plasma, Human Liver Microsomes |
| Internal Standard | Trazodone Hydrochloride | Not Applicable | Not Specified |
| Reference | [6] | [7] | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for the LC-MS/MS and HPLC-UV methods.
1. LC-MS/MS Method for Vandetanib Quantification in Human Plasma
-
Sample Preparation: Samples are extracted with a suitable organic solvent.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
2. HPLC-UV Method for Vandetanib Quantification in Rat Plasma
-
Sample Preparation: Samples are extracted with methanol and acetonitrile, evaporated, and the residue is reconstituted in the mobile phase.[6]
-
Chromatographic Separation:
-
UV Detection:
-
Wavelength: 341 nm.[6]
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Inter-laboratory Validation
The following diagram illustrates a typical workflow for conducting an inter-laboratory validation of a bioanalytical method. This process ensures that a method is robust and transferable between different laboratories, a critical step for multi-site clinical trials and collaborative research.
A typical workflow for inter-laboratory bioanalytical method validation.
Vandetanib's Mechanism of Action: Signaling Pathway
Vandetanib exerts its anti-cancer effects by inhibiting key receptor tyrosine kinases.[1][3] The diagram below illustrates the signaling pathways targeted by Vandetanib. By blocking these pathways, Vandetanib inhibits tumor cell proliferation, survival, and angiogenesis.[1][3]
Signaling pathways inhibited by Vandetanib, leading to anti-tumor effects.
References
- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Vandetanib used for? [synapse.patsnap.com]
- 4. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. saspublishers.com [saspublishers.com]
- 8. A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Vandetanib Quantification via HPLC-UV and LC-MS/MS
For researchers and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of Vandetanib, a tyrosine kinase inhibitor.
Performance Characteristics: A Head-to-Head Comparison
The choice between HPLC-UV and LC-MS/MS for Vandetanib quantification often depends on the specific requirements of the study, such as the need for sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of key performance data from published methodologies.
| Parameter | HPLC-UV Method 1[1][2][3] | HPLC-UV Method 2[4] | LC-MS/MS Method 1[5][6] | LC-MS/MS Method 2[6] |
| Linearity Range | 30-500 ng/mL (pure form), 50-500 ng/mL (biological fluids) | 80-4000 ng/mL | 1.0-3000 ng/mL (human plasma) | 0.25-50 ng/mL (CSF) |
| Correlation Coefficient (r²) | ≥ 0.9994 | 0.9998 | > 0.992 | ≥ 0.990 |
| Limit of Quantification (LOQ) | 50 ng/mL (biological fluids) | 80 ng/mL | 1.0 ng/mL (human plasma) | 0.25 ng/mL (CSF) |
| Accuracy | Not explicitly stated | 95.32% to 103.08% | Within acceptable range | 95.0% to 108.5% |
| Precision (%RSD) | Not explicitly stated | < 5% | ≤ 8.8% (within-day), ≤ 5.9% (between-day) | ≤ 8.8% (within-day), ≤ 5.9% (between-day) |
| Recovery | Not explicitly stated | 96.65% | ~80% | ~80% |
Experimental Methodologies
HPLC-UV Method (Green Micellar)
This method presents an environmentally friendly approach to Vandetanib quantification.[1][2][3]
-
Chromatographic System: HPLC with UV detection.
-
Column: Phenyl column (250 mm × 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic elution with a solution of 0.05 M sodium dodecyl sulphate containing 0.3% triethylamine and 10% n-butanol, with the pH adjusted to 3.0 using 0.02 M orthophosphoric acid.[1][3]
-
Detection Wavelength: 260 nm.[1]
LC-MS/MS Method
This method offers high sensitivity and selectivity, making it suitable for complex biological matrices.[5][6]
-
Chromatographic System: Liquid chromatography coupled with a tandem mass spectrometer.
-
Column: Kinetex C18 column (50 mm × 2.1 mm, 2.6 μm).[6]
-
Mobile Phase: Isocratic elution with a 50:50 (v/v) mixture of acetonitrile and 10 mM ammonium formate (pH 5.0).[6]
-
Flow Rate: 0.11 mL/min.[6]
-
Detection: API-3200 LC-MS/MS system monitoring mass-to-charge (m/z) transitions of 475.1/112.1 for Vandetanib and 479.1/116.2 for the internal standard.[6]
-
Run Time: 3 minutes.[6]
-
Sample Preparation: Liquid-liquid extraction with tert-butyl methyl ether containing 0.1% or 0.5% ammonium hydroxide.[6]
Visualizing the Analytical Workflows
To better understand the procedural differences, the following diagrams illustrate the typical workflows for both HPLC-UV and LC-MS/MS analyses.
Conclusion
Both HPLC-UV and LC-MS/MS are robust methods for the quantification of Vandetanib. The choice of method will be dictated by the specific needs of the assay.
-
HPLC-UV is a cost-effective and reliable technique suitable for routine analysis, especially when high sensitivity is not the primary concern. The development of "green" methods also reduces the environmental impact.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing samples with low concentrations of Vandetanib or those in complex biological matrices where interference is a concern. The lower limits of quantification achieved with LC-MS/MS are particularly advantageous for pharmacokinetic studies.
References
- 1. A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Precision in Vandetanib Quantification: A Comparative Analysis of Bioanalytical Methods Utilizing Deuterated Internal Standards
The accurate and precise quantification of the tyrosine kinase inhibitor Vandetanib is paramount in clinical and preclinical research, ensuring reliable pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, specifically a deuterated form of Vandetanib, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis. This approach offers superior selectivity and minimizes variability, leading to highly reliable data. This guide provides a comparative overview of the performance of Vandetanib quantification methods employing a deuterated standard, supported by experimental data and detailed protocols.
Comparative Performance of Vandetanib Quantification Methods
The use of a deuterated internal standard significantly enhances the accuracy and precision of Vandetanib quantification by compensating for variations during sample preparation and analysis. Below is a summary of the performance characteristics of a validated LC-MS/MS method for the determination of Vandetanib in human plasma and cerebrospinal fluid (CSF) using a deuterated internal standard ([¹³C,d₃]-ZD6474).[1] For comparative purposes, data from another LC-MS/MS method is also presented.
| Performance Metric | LC-MS/MS with Deuterated Standard (Plasma)[1] | LC-MS/MS with Deuterated Standard (CSF)[1] | LC-MS/MS (Human Plasma)[2] |
| Linearity Range | 1.0 - 3000 ng/mL | 0.25 - 50 ng/mL | 5 - 500 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.992 | ≥ 0.990 | ≥ 0.9996 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.25 ng/mL | 2.48 ng/mL |
| Within-Day Precision (%CV) | ≤ 5.9% | ≤ 8.8% | 0.66 - 2.66% |
| Between-Day Precision (%CV) | ≤ 5.9% | ≤ 8.8% | 0.66 - 2.66% |
| Within-Day Accuracy | 104.0 - 108.5% | 95.0 - 98.5% | 95.05 - 99.17% |
| Between-Day Accuracy | 104.0 - 108.5% | 95.0 - 98.5% | 95.05 - 99.17% |
| Mean Recovery | 80% | Not Reported | Not Reported |
| Matrix Effect | MF=0.98, %CV ≤ 4.97 | Not Reported | Not Reported |
Experimental Workflow and Signaling Pathway
The general workflow for the quantification of Vandetanib in biological matrices using a deuterated internal standard involves several key steps, from sample preparation to data analysis.
Caption: General workflow for Vandetanib quantification using a deuterated internal standard.
Vandetanib is a tyrosine kinase inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis.
Caption: Simplified signaling pathway showing Vandetanib's inhibitory action.
Experimental Protocols
A detailed experimental protocol for the quantification of Vandetanib in human plasma and cerebrospinal fluid (CSF) using a deuterated internal standard is provided below, based on a validated LC-ESI-MS/MS method.[1]
1. Sample Preparation
-
Spiking: To 100 µL of plasma or CSF, add the deuterated internal standard, [¹³C,d₃]-ZD6474.
-
Extraction: Perform a liquid-liquid extraction by adding tert-butyl methyl ether containing 0.1% or 0.5% ammonium hydroxide.
-
Vortexing and Centrifugation: Vortex the samples and then centrifuge to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions
-
LC System: An API-3200 LC-MS/MS system.[1]
-
Column: Kinetex C18 column (2.6 μm, 50 mm × 2.1 mm).[1]
-
Mobile Phase: Isocratic elution with acetonitrile/10mM ammonium formate (50/50, v/v, at pH 5.0).[1]
-
Flow Rate: 0.11 mL/min.[1]
-
Injection Volume: 5 µL.[2]
-
Column Temperature: Ambient.[1]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
3. Calibration and Quality Control
-
Calibration Standards: Prepare calibration standards by spiking blank plasma or CSF with known concentrations of Vandetanib.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.
This comprehensive guide highlights the superior accuracy and precision of Vandetanib quantification when a deuterated internal standard is employed in conjunction with LC-MS/MS. The detailed experimental protocol provides a robust framework for researchers to implement this methodology in their own laboratories.
References
- 1. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Vandetanib Bioanalysis: A Comparative Guide to the Robustness of Vandetanib-d4 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accuracy and reliability of bioanalytical methods are paramount. When quantifying Vandetanib, a potent tyrosine kinase inhibitor, the choice of internal standard is critical to ensure the integrity of pharmacokinetic and metabolic studies. This guide provides a comprehensive evaluation of Vandetanib-d4 as a deuterated internal standard, comparing its performance with alternative approaches and offering detailed experimental data to support its superior robustness.
The primary challenge in bioanalytical method development is mitigating variability introduced during sample preparation and analysis. An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire process, from extraction to detection, thereby compensating for any potential inconsistencies. Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in LC-MS/MS-based quantification due to their near-identical physicochemical properties to the analyte.
Performance Comparison: this compound vs. Analog Internal Standards
The use of a deuterated internal standard like this compound offers significant advantages over non-isotopically labeled analog internal standards. While analog standards are structurally similar, they can exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to compromised data accuracy and precision.
Stable isotope-labeled standards co-elute with the analyte, ensuring that they experience the same matrix effects and ionization suppression or enhancement.[1][2] This co-elution is a key factor in correcting for the variability inherent in biological matrices, resulting in more reliable and reproducible data.[1][2] While a direct comparative study between this compound and an analog IS for Vandetanib quantification was not identified in the public literature, the established principles of bioanalysis strongly advocate for the use of deuterated standards for optimal method performance.
The following table summarizes the performance of a validated LC-MS/MS method for the determination of Vandetanib in human plasma and cerebrospinal fluid (CSF) using this compound as the internal standard.
| Performance Metric | Human Plasma | Human Cerebrospinal Fluid (CSF) |
| Linearity Range | 1.0 - 3,000 ng/mL | 0.25 - 50 ng/mL |
| **Correlation Coefficient (R²) ** | ≥ 0.992 | ≥ 0.990 |
| Within-Day Precision (% CV) | ≤ 5.9% | ≤ 8.8% |
| Between-Day Precision (% CV) | ≤ 5.9% | ≤ 8.8% |
| Within-Day Accuracy | 104.0% - 108.5% | 95.0% - 98.5% |
| Between-Day Accuracy | 104.0% - 108.5% | 95.0% - 98.5% |
| Mean Recovery | 80% | Not Reported |
| Matrix Effect (MF, %CV) | 0.98 (≤ 4.97) | Not Reported |
Data sourced from a validated LC-ESI-MS/MS method.
Experimental Protocol: Quantification of Vandetanib using this compound
This section details the methodology for a robust and sensitive LC-ESI-MS/MS method for the quantification of Vandetanib in human plasma and cerebrospinal fluid, utilizing this compound as the internal standard.
1. Sample Preparation:
A liquid-liquid extraction procedure is employed to isolate Vandetanib and this compound from the biological matrix.
-
To 100 µL of plasma or CSF, add the internal standard solution (this compound).
-
Add tert-butyl methyl ether containing 0.1% or 0.5% ammonium hydroxide for extraction.
-
Vortex mix and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: Kinetex C18 (2.6 μ, 50 mm × 2.1 mm)
-
Mobile Phase: Isocratic elution with Acetonitrile / 10mM Ammonium Formate (50/50, v/v), pH 5.0
-
Flow Rate: 0.11 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 5 µL
-
Retention Time: Approximately 1.60 min for both Vandetanib and this compound
3. Mass Spectrometry:
-
Instrument: API-3200 LC-MS/MS system
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Vandetanib: m/z 475.1 → 112.1
-
This compound (ISTD): m/z 479.1 → 116.2
-
Vandetanib's Mechanism of Action: Signaling Pathways
Vandetanib is a multi-targeted tyrosine kinase inhibitor that plays a crucial role in cancer therapy by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[3] It primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene.[3]
Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.
Bioanalytical Workflow using this compound
The following diagram illustrates a typical workflow for the bioanalysis of Vandetanib in biological matrices using this compound as the internal standard.
Caption: A typical bioanalytical workflow for Vandetanib quantification.
References
Justification for Using a Stable Isotope-Labeled Internal Standard for Vandetanib Bioanalysis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the quantitative bioanalysis of the tyrosine kinase inhibitor Vandetanib, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. This guide provides a comprehensive justification for this approach, comparing it with alternative methods and presenting supporting experimental data and protocols.
The Imperative for Internal Standards in Bioanalysis
Biological matrices such as plasma, serum, and tissue homogenates are complex environments that can significantly impact the quantification of an analyte. Variations in sample preparation, instrument response, and matrix effects can all introduce variability and compromise the reliability of results. Internal standards are crucial for correcting these variations.
An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection. While structural analogs can be used, they may not perfectly co-elute or experience the same degree of matrix effects as the analyte. This is where stable isotope-labeled internal standards offer a distinct advantage.
Why a Stable Isotope-Labeled Internal Standard is Superior for Vandetanib Analysis
A SIL-IS for Vandetanib, such as Deuterium or Carbon-13 labeled Vandetanib, is chemically identical to the analyte. This fundamental property ensures that it behaves identically during sample extraction, chromatography, and ionization in the mass spectrometer.
Key Advantages:
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting matrix components, are a major challenge in LC-MS/MS bioanalysis. Since a SIL-IS co-elutes with the analyte and has the same ionization efficiency, it experiences the same matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, these effects are effectively normalized, leading to more accurate and precise quantification.
-
Compensation for Sample Preparation Variability: Losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction are inevitable. A SIL-IS, added at the beginning of the workflow, experiences the same losses as the analyte. The analyte/SIL-IS ratio remains constant, ensuring that the final calculated concentration is unaffected by recovery variations.
-
Improved Precision and Accuracy: By mitigating the impact of matrix effects and sample preparation variability, SIL-IS significantly enhances the precision (reproducibility) and accuracy (closeness to the true value) of the analytical method. Published methods for Vandetanib utilizing SIL-IS report high precision and accuracy.[1][2]
-
Enhanced Method Ruggedness: The use of a SIL-IS makes the analytical method more robust and less susceptible to minor variations in experimental conditions, leading to more reliable results over time and across different laboratories.
Comparison of Internal Standard Strategies for Vandetanib
| Internal Standard Type | Advantages | Disadvantages | Suitability for Vandetanib |
| Stable Isotope-Labeled (e.g., d4-Vandetanib) | - Co-elutes with Vandetanib- Experiences identical matrix effects- Corrects for extraction and instrument variability- Provides the highest accuracy and precision | - Higher cost of synthesis- Potential for isotopic interference if not carefully selected | Optimal |
| Structural Analog (e.g., another kinase inhibitor) | - Lower cost- Readily available | - May not co-elute perfectly with Vandetanib- May experience different matrix effects- May have different extraction recovery- Can lead to biased results | Sub-optimal |
| External Standard Calibration | - Simplest approach | - Does not account for matrix effects or sample preparation variability- Prone to significant inaccuracies and imprecision | Not Recommended for Bioanalysis |
Experimental Data and Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Vandetanib
A validated LC-MS/MS method for the quantification of Vandetanib in biological matrices is essential for pharmacokinetic and toxicokinetic studies. The use of a SIL-IS is integral to a robust method.
Sample Preparation Workflow
Caption: Workflow for Vandetanib sample preparation and analysis.
LC-MS/MS Parameters for Vandetanib and its Stable Isotope-Labeled Internal Standard
| Parameter | Vandetanib | This compound (SIL-IS) |
| Precursor Ion (m/z) | 475.1 | 479.1 |
| Product Ion (m/z) | 112.1 | 116.2 |
| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument |
| Chromatographic Column | C18 reverse-phase | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water with formic acid or ammonium formate | Acetonitrile/Water with formic acid or ammonium formate |
Data sourced from published literature.[1][2]
Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard relies on the principle of isotope dilution mass spectrometry.
Caption: Principle of isotope dilution mass spectrometry.
A known amount of the SIL-IS is added to the sample containing an unknown amount of the analyte. The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge ratio. The ratio of their peak areas is then used to accurately calculate the concentration of the analyte, as this ratio is directly proportional to the concentration of the analyte.
Conclusion
The use of a stable isotope-labeled internal standard is unequivocally the most reliable and robust method for the quantitative bioanalysis of Vandetanib. It effectively mitigates the challenges of matrix effects and sample preparation variability, leading to highly accurate, precise, and reproducible data. For researchers and drug development professionals, adopting this approach is crucial for generating high-quality data to support pharmacokinetic, toxicokinetic, and clinical studies. While the initial cost of a SIL-IS may be higher than that of a structural analog, the long-term benefits of data integrity and method reliability far outweigh this investment.
References
- 1. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Vandetanib-d4: A Procedural Guide for Laboratory Professionals
Vandetanib is classified as a hazardous substance due to its potential to cause significant harm. It is harmful if swallowed, can cause skin and eye irritation, and may pose a risk to fertility or an unborn child.[1][2][3][4] Furthermore, it is very toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[1][3][4] Given these properties, Vandetanib-d4 should be handled and disposed of with the same level of caution as Vandetanib and other cytotoxic agents.
Core Principles for Disposal
The primary goal of these procedures is to prevent occupational exposure and environmental contamination. This is achieved through proper segregation, containment, labeling, and ultimate destruction of the waste. All personnel involved in the disposal process must be trained in handling hazardous and cytotoxic materials.
Quantitative Hazard Summary
While specific quantitative limits for disposal are not provided in the available safety data sheets, the hazard classifications highlight the potency of the compound.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] |
| Skin Irritation | Causes skin irritation.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Reproductive Toxicity | May damage fertility or the unborn child.[1][3][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation and damage to organs through prolonged or repeated exposure.[1][2][3][4] |
| Aquatic Toxicity (Chronic) | Very toxic to aquatic life with long lasting effects.[1][3][4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound or its waste, all personnel must wear appropriate PPE. This includes, but is not limited to:
-
Two pairs of chemotherapy-tested gloves.
-
A disposable gown made of a low-permeability fabric.
-
Safety glasses or goggles and a face shield.
-
A respiratory mask (e.g., N95) may be necessary when handling powders or creating aerosols.
-
2. Waste Segregation:
-
All materials that have come into contact with this compound must be treated as cytotoxic waste. This includes:
-
Unused or expired this compound.
-
Contaminated labware (e.g., vials, pipette tips, culture dishes).
-
Contaminated PPE (gloves, gowns, etc.).
-
Spill cleanup materials.
-
3. Containment and Labeling:
-
Solid Waste:
-
Place all solid waste, including contaminated PPE and labware, into a designated, puncture-resistant, and leak-proof container.[5][6]
-
This container should be clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste" and the universal biohazard symbol.[5]
-
The containers are often color-coded, typically yellow or purple, to distinguish them from other waste streams.[7]
-
-
Sharps Waste:
-
Liquid Waste:
-
Avoid disposing of liquid this compound waste down the drain.
-
Collect liquid waste in a sealed, leak-proof container clearly labeled as "Cytotoxic Liquid Waste" with the chemical name "this compound."
-
For trace amounts, absorb the liquid with an inert material and dispose of it as solid cytotoxic waste.
-
4. Final Disposal:
-
All cytotoxic waste must be disposed of through a licensed hazardous waste management company.
-
The primary method for the final disposal of cytotoxic waste is high-temperature incineration.[5] This process ensures the complete destruction of the active pharmaceutical ingredient.
-
Do not mix cytotoxic waste with general laboratory or biohazardous waste unless it is also contaminated with biological material, in which case it should be treated as dual-hazard waste and disposed of accordingly.
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Use a commercially available chemotherapy spill kit to clean the spill, following the manufacturer's instructions.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Vandetanib-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Vandetanib-d4. Adherence to these procedures is vital to ensure personal safety and minimize environmental contamination. Vandetanib is a potent cytotoxic agent, and its deuterated form, this compound, should be handled with the same level of caution.[1][2]
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance.[2][3][4][5] Key hazards include:
-
Toxicity: Harmful if swallowed and may cause skin and serious eye irritation.[3][5] It may also cause respiratory irritation.[3][5]
-
Reproductive Toxicity: May damage fertility or the unborn child.[3][4]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[3][4]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3][4]
Personnel handling this compound must be trained on its risks and the necessary precautions.[2] Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled.[2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure through skin contact, inhalation, or ingestion.[2][6][7]
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves (double gloving recommended) | Prevents skin contact and absorption. The outer glove should be worn over the gown cuff and the inner glove underneath.[6] |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs (e.g., polyethylene-coated polypropylene) | Protects skin and personal clothing from contamination.[6] |
| Eye Protection | Safety glasses with side shields or a full-face shield | Protects eyes from splashes or aerosols.[6][8] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosolization, such as when handling the powder form outside of a containment device. | Prevents inhalation of airborne particles.[6] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Wear single gloves and eye protection during inspection.
-
Store this compound in its original, tightly sealed container in a designated, secure, and well-ventilated area away from incompatible materials.
2. Preparation (Weighing and Reconstitution):
-
All handling of powdered this compound should be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize aerosol generation.
-
Don the full required PPE (double gloves, gown, eye protection, and respirator if not in a CVE).
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.
-
If dissolving the tablet form for administration, this should also be done in a controlled environment. The tablet can be dispersed in non-carbonated water by stirring for approximately 10 minutes.[9][10] Do not crush the tablets.[10][11]
-
Clean all surfaces and equipment with an appropriate deactivating agent (e.g., sodium hypochlorite solution followed by sodium thiosulfate) and then rinse with water after each use.
3. Post-Handling:
-
After handling, remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves.
-
Wash hands thoroughly with soap and water immediately after removing PPE.[1]
Disposal Plan: Managing Contaminated Waste
All materials contaminated with this compound must be disposed of as cytotoxic waste.[7]
1. Waste Segregation:
-
Use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.
-
Sharps: Needles, syringes, and other sharp objects should be placed in a designated sharps container.
-
Solid Waste: Contaminated PPE (gloves, gowns, masks), lab plastics, and cleaning materials should be placed in a designated cytotoxic waste bag (typically a yellow or purple bag).
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed container. Do not pour down the drain.[12]
2. Waste Disposal:
-
All cytotoxic waste must be handled and disposed of in accordance with local, state, and federal regulations for hazardous waste.[13]
-
Waste should be collected by a licensed hazardous waste disposal company.
Spill Management
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.[2]
1. Immediate Actions:
-
Alert others in the area and restrict access to the spill zone.[7]
-
If the spill involves direct contact, immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If eyes are exposed, flush with copious amounts of water for at least 15 minutes.[4][13]
2. Spill Cleanup:
-
Don the appropriate PPE, including double gloves, a gown, eye protection, and a respirator.[7]
-
Use a commercially available chemotherapy spill kit or absorbent materials to contain and clean up the spill.[7]
-
Work from the outer edge of the spill towards the center.
-
Place all contaminated cleaning materials into a cytotoxic waste container.[7]
-
Decontaminate the spill area with an appropriate cleaning agent.[7]
-
Report the spill to the appropriate safety personnel.[7]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. hse.gov.uk [hse.gov.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. obaid.info [obaid.info]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. halyardhealth.com [halyardhealth.com]
- 7. ipservices.care [ipservices.care]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 10. Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
